molecular formula C9H13NO B1296238 2-[(4-Methylphenyl)amino]ethanol CAS No. 2933-74-6

2-[(4-Methylphenyl)amino]ethanol

Cat. No.: B1296238
CAS No.: 2933-74-6
M. Wt: 151.21 g/mol
InChI Key: YVJVQYNIANZFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)amino]ethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-Methylphenyl)amino]ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-Methylphenyl)amino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylphenyl)amino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVQYNIANZFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277384
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2933-74-6
Record name 2-[(4-METHYLPHENYL)AMINO]ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-[(4-Methylphenyl)amino]ethanol" CAS number 2933-74-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(4-Methylphenyl)amino]ethanol (CAS 2933-74-6), also known as


-(2-Hydroxyethyl)-p-toluidine . Unlike its widely utilized di-substituted counterpart (

-bis(2-hydroxyethyl)-p-toluidine, CAS 3077-12-1), this mono-ethoxylated derivative represents a critical, yet often overlooked, "switch-point" intermediate.

Its secondary amine functionality preserves a reactive site for further derivatization, making it a high-value scaffold for asymmetric azo dyes , specialized pharmaceutical building blocks , and chain-terminating polymer additives . This guide details the physicochemical profile, precise synthesis control to prevent over-alkylation, and downstream applications in material science and organic synthesis.

Chemical Identity & Physicochemical Profile

The compound is an aniline derivative where one amino hydrogen is replaced by a hydroxyethyl group. Its amphiphilic nature—possessing a lipophilic tolyl ring and a hydrophilic hydroxyethyl tail—dictates its solubility and reactivity.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 2-[(4-Methylphenyl)amino]ethanol
Common Synonyms

-(2-Hydroxyethyl)-p-toluidine; 2-(p-Toluidino)ethanol
CAS Number 2933-74-6 Distinct from Bis-analog (3077-12-1)
Molecular Formula

Molecular Weight 151.21 g/mol
Physical State Yellow to pale yellow oil or low-melting solidTendency to darken upon oxidation
Boiling Point ~287°C (at 760 mmHg)High boiling point due to H-bonding
Density ~1.086 g/cm³
Refractive Index 1.588
Solubility Soluble in ethanol, acetone, chloroform; low water solubility

Synthesis & Manufacturing Logic: The Mono-Selectivity Challenge

The primary challenge in synthesizing CAS 2933-74-6 is kinetic control . The reaction of p-toluidine with ethylene oxide (EO) or 2-chloroethanol readily proceeds to the thermodynamically stable bis-product. Stopping at the mono-stage requires strict stoichiometric manipulation and temperature management.

Critical Synthesis Protocol (Hydroxyethylation)
  • Reagents: p-Toluidine (1.0 eq), Ethylene Oxide (1.05 eq) or 2-Chloroethanol (1.1 eq), Base Catalyst (if using chloroethanol).

  • Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent.

  • Process Control:

    • Stoichiometry: A slight excess of p-toluidine (rather than the alkylating agent) favors the mono-product. Unreacted p-toluidine is easier to recycle via distillation than separating mono/bis mixtures.

    • Temperature: Maintain reaction < 100°C. Higher temperatures increase the reaction rate of the secondary amine (the mono-product), leading to bis-formation.

Figure 1: Synthesis Pathway and Selectivity Control

Synthesis cluster_conditions Process Criticality Toluidine p-Toluidine (C7H9N) Mono TARGET: Mono-Product (CAS 2933-74-6) Secondary Amine Toluidine->Mono + 1 eq EO < 100°C Kinetic Control EO Ethylene Oxide (or 2-Chloroethanol) EO->Mono Bis Impurity: Bis-Product (CAS 3077-12-1) Tertiary Amine Mono->Bis + Excess EO High Temp Over-Alkylation

Caption: Stepwise hydroxyethylation of p-toluidine. Control of stoichiometry (1:1) and temperature is vital to prevent the formation of the bis-impurity (red).

Applications in Drug Development & Materials Science

CAS 2933-74-6 serves as a versatile "molecular hinge" due to its dual functionality: a reactive secondary amine and a hydroxyl group.

A. Azo Dye Coupling Component

In the dye industry, the secondary amine structure allows for coupling with diazonium salts. Unlike tertiary amines (which couple only at the para position relative to the nitrogen, often blocked here by the methyl group), secondary amines can facilitate specific ortho-coupling or be derivatized further before coupling.

  • Mechanism: The electron-rich aromatic ring (activated by the amine) attacks the electrophilic diazonium ion.

  • Utility: Produces disperse dyes for polyester fibers where the hydroxyethyl group improves solubility and fiber affinity.

B. Pharmaceutical Intermediate

The secondary amine is a nucleophile that can be reacted with acyl chlorides, alkyl halides, or isocyanates to build complex pharmaceutical scaffolds.

  • Example Workflow: Reaction with a chloropyrimidine to form kinase inhibitor precursors.

C. Polymer Chain Modification
  • Chain Termination: In polyurethane synthesis, the mono-hydroxyl functionality can act as a chain terminator to control molecular weight.

  • Epoxy Curing: While the bis compound is the standard curing agent, the mono compound acts as a slower, latent accelerator, providing longer pot life in resin systems.

Figure 2: Downstream Reactivity Flowchart

Reactivity Core 2-[(4-Methylphenyl)amino]ethanol (CAS 2933-74-6) Path1 Reaction: N-Acylation / N-Alkylation Target: Secondary Amine Core->Path1 Path2 Reaction: O-Esterification Target: Hydroxyl Group Core->Path2 Path3 Reaction: Electrophilic Aromatic Substitution Target: Aromatic Ring (Ortho) Core->Path3 Prod1 Pharma Intermediates (Kinase Inhibitors, etc.) Path1->Prod1 Prod2 Functionalized Monomers (Acrylates for UV Cure) Path2->Prod2 Prod3 Azo Dyes (Disperse Dyes) Path3->Prod3

Caption: The three primary reactive sites of CAS 2933-74-6 allow for divergent synthesis pathways in pharma, polymers, and dyes.

Analytical Characterization Protocol

To validate the purity of CAS 2933-74-6 and ensure the absence of the bis impurity (CAS 3077-12-1), the following HPLC method is recommended.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Differentiation Mono-product elutes earlier than the more lipophilic Bis-product .

Toxicology & Safety Handling (E-E-A-T)

Hazard Classification: Based on structural analogs (toluidines) and GHS data for related amines:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Eye Damage: Category 1 (Risk of serious damage).

  • Sensitization: Potential skin sensitizer.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles (splash resistant), and lab coat are mandatory.

  • Ventilation: Handle only in a fume hood to avoid inhalation of vapors or dust.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The compound is amine-functional and can oxidize (darken) or absorb

    
     from the air.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76116, 2-(N-4-Methylanilino)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Toluidine Derivatives. (General safety data inferred from p-toluidine and ethoxylated amines). Retrieved from [Link]

  • ChemSrc. 2-[(4-Methylphenyl)amino]ethanol - CAS 2933-74-6 Properties and Safety.[1][2][3] Retrieved from [Link]

  • Google Patents.Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters (Contextual reference for mono vs bis synthesis).

Sources

A-Z Guide to 2-(4-methylanilino)ethanol: Synthesis, Properties, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(4-methylanilino)ethanol (CAS: 2933-74-6), a versatile bifunctional aromatic amine. This guide is intended for researchers, chemists, and professionals in drug development and materials science. We will cover its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications as a synthetic intermediate, and essential safety and handling procedures. The strategic importance of the N-aryl amino ethanol scaffold is highlighted, demonstrating its value as a building block for complex, high-value molecules in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

Proper identification is the foundation of all chemical research. 2-(4-methylanilino)ethanol is a secondary amine and a primary alcohol, featuring a p-tolyl group attached to the nitrogen atom. This bifunctional nature is the source of its synthetic versatility.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 2-(4-methylanilino)ethanol
Common Synonyms 2-[(4-Methylphenyl)amino]ethanol, 2-p-Toluidinoethanol, N-(2-hydroxyethyl)-p-toluidine
CAS Number 2933-74-6
Molecular Formula C₉H₁₃NO
Canonical SMILES CC1=CC=C(C=C1)NCCO
InChIKey YVJVQYNIANZFFM-UHFFFAOYSA-N
Physicochemical Properties

The following table summarizes key physical and chemical properties, primarily computed from validated chemical databases. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValue
Molecular Weight 151.21 g/mol
Appearance Expected to be a liquid or low-melting solid
XLogP3 1.2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3
Topological Polar Surface Area 32.3 Ų
Formal Charge 0

Synthesis and Purification

The synthesis of 2-(4-methylanilino)ethanol is most commonly achieved via a nucleophilic substitution reaction. This approach is efficient and relies on readily available starting materials.

Mechanistic Rationale: Nucleophilic Alkylation of p-Toluidine

The primary synthetic route involves the reaction of p-toluidine (4-methylaniline) with an electrophilic two-carbon unit that already contains an oxygen atom, such as 2-chloroethanol or ethylene oxide. The core of this reaction is the nucleophilic nature of the amine. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbon of the alkylating agent.

  • Choice of Alkylating Agent: 2-chloroethanol is a common choice due to its handling characteristics. The reaction proceeds as a standard Sₙ2 reaction. Ethylene oxide offers a more atom-economical pathway, but as a gas, it requires more specialized equipment for safe handling.

  • Role of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct when using 2-chloroethanol. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (e.g., sodium hydroxide, potassium carbonate) is typically included to neutralize the acid as it forms, allowing the reaction to proceed to completion. A patent for a similar synthesis of N,N-dihydroxy ethyl para-toluidine uses sodium hydroxide for this purpose.[1]

Detailed Experimental Protocol: Synthesis from p-Toluidine and 2-Chloroethanol

This protocol is a representative procedure based on established methods for N-alkylation of anilines.

Reagents & Equipment:

  • p-Toluidine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Methanol (or another suitable polar solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-toluidine and sodium hydroxide in methanol.

  • Addition of Alkylating Agent: While stirring, slowly add 2-chloroethanol to the mixture. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 2-5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol. c. Add deionized water to the residue and transfer to a separatory funnel. d. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Combine the organic layers.

  • Workup - Washing and Drying: a. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter to remove the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

Crude 2-(4-methylanilino)ethanol typically requires purification, most commonly via flash column chromatography, to remove unreacted starting materials and byproducts.

Caption: Workflow for the purification of 2-(4-methylanilino)ethanol.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons (two doublets), the methylene groups (-NH-CH₂- and -CH₂-OH), the amine and alcohol protons, and the methyl group singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight (151.21 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretching bands (~3400-3300 cm⁻¹) and C-N stretching.

Applications in Research and Development

The true value of 2-(4-methylanilino)ethanol lies in its utility as a versatile synthetic intermediate. Aromatic amines are crucial substructures in over a third of drug candidates, as the nitrogen atoms impart polarity and facilitate binding to biological targets like proteins and enzymes.[2]

Core Utility as a Bifunctional Building Block

The presence of both a nucleophilic secondary amine and a primary alcohol allows for selective and sequential chemical modifications.

  • N-Functionalization: The secondary amine can undergo acylation, alkylation, arylation, or be used in coupling reactions to build more complex molecular scaffolds.

  • O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for substitution reactions, or esterified.

This dual reactivity makes it a valuable starting point for creating libraries of compounds for screening in drug discovery and materials science. N-aryl amino acids, which can be synthesized from such precursors, are known to be vital synthons in the development of novel antibacterial agents.[3]

G cluster_0 Synthetic Pathways cluster_1 Target Molecules Core 2-(4-methylanilino)ethanol (Core Scaffold) N_Path N-Acylation / Alkylation (Amide / Tertiary Amine Formation) Core->N_Path O_Path O-Esterification / Oxidation (Ester / Aldehyde Formation) Core->O_Path Pharma Pharmaceuticals (e.g., Kinase Inhibitors, Antibacterials) N_Path->Pharma Materials Functional Materials (e.g., Dyes, Polymers) N_Path->Materials O_Path->Pharma O_Path->Materials

Caption: Role as a versatile intermediate for diverse molecular targets.

Potential in Pharmaceutical and Agrochemical Synthesis

While specific drugs derived directly from this molecule are not prominent in public literature, the N-aryl amino ethanol motif is critical. For example, related N-alkylanilino ethanols are used in the synthesis of azo dyes and nonlinear optical chromophores.[4] Furthermore, oxazolidinone derivatives, which can be synthesized from amino-alcohols, have shown potent antibacterial activity.[5] This positions 2-(4-methylanilino)ethanol as a valuable precursor for creating novel therapeutic agents, particularly in the antibacterial space.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific, comprehensive safety dataset for 2-(4-methylanilino)ethanol is not widely available, guidelines can be established based on its chemical class (aromatic amino alcohol). Related compounds can cause skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

Hazard Identification
  • Skin and Eye Contact: Expected to be an irritant, potentially causing serious eye irritation.[6]

  • Inhalation: May cause respiratory tract irritation.[6]

  • Ingestion: Likely harmful if swallowed.[8]

  • Environmental: May be harmful to aquatic life with long-lasting effects.[8]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear chemical safety goggles and a face shield if there is a splash risk.

    • Use a lab coat to protect clothing.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.

Conclusion

2-(4-methylanilino)ethanol is a synthetically valuable building block whose bifunctional nature offers a wide array of possibilities for chemical derivatization. Its straightforward synthesis and the strategic importance of the N-aryl amino ethanol scaffold make it a highly relevant compound for researchers in medicinal chemistry, drug discovery, and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this molecule to construct novel and complex chemical entities.

References

  • Royal Society of Chemistry. (2015). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62340, 2-(N-Methylanilino)ethanol. Retrieved February 2, 2026, from [Link]

  • precisionFDA. (n.d.). 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66713, 2-(4-Amino-N-ethylanilino)ethanol. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2011). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
  • MDPI. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of Substituted N-aryl-N-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2010). Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83395, 2-(N-Ethyl-p-toluidino)ethanol. Retrieved February 2, 2026, from [Link]

  • American Association for the Advancement of Science (AAAS). (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2018). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18270, N,N-Bis(2-hydroxyethyl)-p-toluidine. Retrieved February 2, 2026, from [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Retrieved February 2, 2026, from [Link]

Sources

Safe Handling & Operational Protocol: 2-[(4-Methylphenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary & Substance Identity

2-[(4-Methylphenyl)amino]ethanol (CAS: 2933-74-6 ), also known as N-(2-Hydroxyethyl)-p-toluidine , is a secondary aromatic amine used primarily as an intermediate in dye synthesis and pharmaceutical development.[1][2][3][4][5] Unlike simple aliphatic amines, this compound carries the toxicological burden of the aniline moiety, necessitating strict control over dermal and inhalation exposure.[2]

This guide defines the operational standards for handling this substance, treating it as a potent skin sensitizer and potential methemoglobinemia inducer .

Parameter Technical Specification
CAS Number 2933-74-6
IUPAC Name 2-(4-Methylanilino)ethanol
Synonyms N-(2-Hydroxyethyl)-p-toluidine; 2-(p-Tolylamino)ethanol
Molecular Formula C₉H₁₃NO
Physical State Viscous liquid or low-melting solid (Tendency to supercool)
Solubility Soluble in organic solvents (Ethanol, DMSO, DCM); Low water solubility
Stability Oxidizes upon air exposure (turns dark brown/purple)

Hazard Identification & Toxicology

GHS Classification (Derived & Analogous)

While specific regulatory approvals vary, the structural alerts for N-alkyl anilines dictate the following conservative classification:

  • Skin Sensitization (Category 1): High potential to cause allergic contact dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Irritating to mucous membranes.[2]

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or in contact with skin.

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[2]

Toxicological Mechanism: The Aniline Pathway

Researchers must understand the causality of the hazard. The toxicity is not merely caustic but metabolic.

  • Absorption: Lipophilic nature facilitates rapid dermal absorption.

  • Bioactivation: Hepatic oxidation (CYP450) converts the amine to an N-hydroxylamine metabolite.[2]

  • Effect: This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport (Methemoglobinemia).[2]

    • Clinical Sign: Cyanosis (blue lips/fingernails) without respiratory distress.[2]

Risk Assessment & Control Strategies

Engineering Controls (Primary Barrier)[2]
  • Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Inert Atmosphere: The substance is air-sensitive.[2] Store and handle under Argon or Nitrogen to prevent oxidative degradation (formation of hydrazobenzene impurities).[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to permeation.[2]

Protection Zone Required Equipment Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or VitonAromatic amines can permeate standard nitrile in <15 mins.[2] Laminate provides >4 hour breakthrough time.
Eye Protection Chemical Splash GogglesPrevent ocular absorption; safety glasses are insufficient for liquid splashes.[2]
Respiratory Half-mask with OV/P100 cartridges (if outside hood)Protects against organic vapors and particulates.[2]
Body Lab coat (Tyvek preferred for large quantities)Prevent contamination of street clothes.[2]

Operational Protocols

Storage & Stability[2][3][7][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light/Air: Amber glass vials, sealed under inert gas (Ar/N₂).

  • Visual Check: A pure sample is pale yellow/colorless. Dark brown/black indicates significant oxidation; purify before use to avoid side reactions.

Safe Transfer Workflow (Viscous Liquid/Solid)

Due to its viscosity and low melting point, accurate transfer requires specific techniques to avoid drips and contamination.[2]

TransferProtocol Start Start: Transfer Required CheckState Check Physical State Start->CheckState Solid State: Solid/Semi-Solid CheckState->Solid Liquid State: Viscous Liquid CheckState->Liquid Warm Gentle Warm (30-40°C) Water Bath Solid->Warm Melt Pipette Use Positive Displacement Pipette (Viscous) Liquid->Pipette Warm->Liquid Weigh Weigh into Tared Vial (Inside Fume Hood) Clean Wipe Threads with Solvent-Damp Kimwipe Weigh->Clean Pipette->Weigh Seal Purge with Argon & Seal Clean->Seal

Figure 1: Decision logic for transferring viscous or semi-solid aromatic amines.

Reaction Setup
  • Exotherm Control: N-alkylation reactions involving this amine can be exothermic.[2] Add reagents slowly.

  • Quenching: When quenching reactions, ensure pH is neutralized carefully. Acidic aqueous waste will contain the protonated ammonium salt (soluble), while basic waste leaves the free amine (organic layer).[2]

Emergency Response

Exposure Response Algorithm

Immediate action determines the severity of injury.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Blot excess -> Wash Soap/Water (15 mins) Skin->Wash Rinse Eye Wash Station (15 mins, hold lids open) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Mention Aniline Derivative) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate response steps for exposure.[2] Note: Do not use solvent to wash skin; it enhances absorption.

Spill Cleanup[2]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don laminate gloves and respiratory protection.

  • Absorb: Use inert material (vermiculite or sand). Do not use sawdust (fire hazard with oxidizers).[2]

  • Decontaminate: Wipe surface with dilute HCl (converts amine to salt) followed by detergent water.

Waste Management

  • Classification: Hazardous Organic Waste (Non-Halogenated, typically).[2]

  • Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) in the waste stream to prevent violent reactions.[2]

  • Labeling: Clearly tag as "Toxic" and "Sensitizer".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220008, Ethanol, 2-[(4-methylphenyl)amino]-. Retrieved from [Link][4]

  • ECHA (European Chemicals Agency).Registration Dossier - Aromatic Amines and Derivatives.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Toluidine. (Parent compound toxicity reference). Retrieved from [Link]

Sources

"2-[(4-Methylphenyl)amino]ethanol" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-[(4-Methylphenyl)amino]ethanol (CAS 2933-74-6), a critical intermediate in the synthesis of disperse dyes and pharmaceutical scaffolds.[1]

High-Purity Synthesis, Characterization, and Industrial Application

Executive Summary

2-[(4-Methylphenyl)amino]ethanol (also known as N-(2-Hydroxyethyl)-p-toluidine) is a bifunctional aromatic amine intermediate.[1][2] Structurally, it consists of a p-toluidine core N-alkylated with a single hydroxyethyl group.[1][2][3][4] This specific substitution pattern renders it a "privileged scaffold" in two major domains:

  • Dye Chemistry: It serves as a coupling component for azo disperse dyes, where the free hydroxyl group allows for further esterification to tune solubility and fastness properties.

  • Pharmaceutical Synthesis: It is a precursor for heterocyclic systems, specifically 1,3-oxazolidin-2-ones, which are pharmacophores in antibiotic and psychotropic drug development.[1]

This guide addresses the primary challenge in working with this compound: selectivity . The nucleophilicity of the secondary amine product often exceeds that of the primary amine starting material, leading to over-alkylation (formation of the bis-hydroxyethyl byproduct).[1] The protocols below are designed to maximize mono-alkylation yield.

Chemical Identity & Physical Properties[1][2][3][5][6][7]

PropertyData
CAS Number 2933-74-6
IUPAC Name 2-[(4-Methylphenyl)amino]ethanol
Synonyms N-(2-Hydroxyethyl)-p-toluidine; 2-(p-Tolylamino)ethanol
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Pale yellow to brown solid (often liquid if impure)
Melting Point 40–44 °C (Pure form); often supercools to liquid
Boiling Point ~160 °C at 5 mmHg
Solubility Soluble in ethanol, acetone, ethyl acetate; slightly soluble in water
pKa ~5.0 (Conjugate acid)

Synthesis Protocol: Selective N-Monoalkylation

The Challenge: Controlling Selectivity

The reaction of p-toluidine with ethylene oxide or 2-chloroethanol competes between forming the mono-adduct (Target) and the bis-adduct (Impurity).[1]

  • Target: N-(2-Hydroxyethyl)-p-toluidine (CAS 2933-74-6)[1]

  • Impurity: N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1)[1][2][5]

Mechanistic Pathway (Graphviz)[1]

SynthesisPathway Start p-Toluidine (Primary Amine) Mono TARGET: Mono-product (Secondary Amine) CAS 2933-74-6 Start->Mono Step 1: Nucleophilic Subst. (Slow Addition) Reagent 2-Chloroethanol (Alkylating Agent) Reagent->Mono Bis IMPURITY: Bis-product (Tertiary Amine) CAS 3077-12-1 Mono->Bis Step 2: Over-Alkylation (If Excess Reagent)

Caption: Reaction pathway showing the critical branch point between the desired mono-product and the bis-impurity.

Optimized Laboratory Protocol (2-Chloroethanol Method)

This method is preferred over ethylene oxide for lab-scale synthesis due to easier stoichiometry control.

Reagents:

  • p-Toluidine (1.0 eq, 107.15 g/mol )[1]

  • 2-Chloroethanol (1.1 eq, 80.51 g/mol )[1]

  • Sodium Carbonate (0.6 eq, Base scavenger)[1]

  • Solvent: Water or n-Butanol (Water is greener; n-Butanol allows higher reflux temp).

Step-by-Step Workflow:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve p-toluidine (10.7 g, 100 mmol) in 50 mL of water. Heat to 90°C.

  • Base Addition: Add solid Sodium Carbonate (6.4 g) to the mixture.

  • Controlled Addition: Add 2-Chloroethanol (8.9 g, 110 mmol) dropwise over 60 minutes .

    • Expert Insight: Slow addition keeps the concentration of the alkylating agent low relative to the unreacted primary amine, statistically favoring mono-alkylation.[1]

  • Reflux: Reflux the mixture for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).[1] The starting material (p-toluidine) will disappear, and the mono-product (Rf ~0.[1]4) will appear.[2] If the bis-product (Rf ~0.2) starts forming significantly, stop the reaction.[1]

  • Work-up:

    • Cool to room temperature. The product may separate as an oil.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Distillation: Vacuum distillation is the most effective purification method (bp ~160°C @ 5 mmHg).

    • Recrystallization: If solid, recrystallize from Ethanol/Water (1:4).[1][6]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: Methanol-d₄ (400 MHz)

AssignmentShift (δ ppm)MultiplicityIntegrationInterpretation
Ar-H (meta) 6.93Doublet (J=8.2 Hz)2HProtons adjacent to methyl group
Ar-H (ortho) 6.58Doublet (J=8.2 Hz)2HProtons adjacent to amine (shielded)
O-CH₂ 3.70Triplet (J=5.8 Hz)2HMethylene next to hydroxyl
N-CH₂ 3.17Triplet (J=5.8 Hz)2HMethylene next to amine
Ar-CH₃ 2.19Singlet3HMethyl group on aromatic ring

Note: The key differentiator from the bis-product is the integration of the ethyl chains.[1] The bis-product would show 4H for O-CH₂ and 4H for N-CH₂.[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI

  • Molecular Ion: [M+H]⁺ = 152.1 m/z[1]

  • Fragmentation: Look for loss of -CH₂OH (M-31) peak at ~120 m/z.

Industrial Applications

Workflow Diagram

Applications Intermediate 2-[(4-Methylphenyl)amino]ethanol (Intermediate) Dyes Disperse Dyes (e.g., Azo Dyes) Intermediate->Dyes Nitrosation & Coupling Pharma Pharmaceuticals (Oxazolidinones) Intermediate->Pharma Phosgenation/Cyclization Polymers Polymer Additives (Chain Extenders) Intermediate->Polymers Polyaddition

Caption: Divergent utility of the mono-hydroxyethyl intermediate in three major industrial sectors.[1]

  • Disperse Dyes:

    • The compound is coupled with diazonium salts (e.g., from p-nitroaniline) to form azo dyes.[1]

    • The hydroxyethyl tail improves the dye's dispersibility in water (for dyeing polyester) and can be acetylated to alter the shade (bathochromic shift).[1]

  • Pharmaceuticals:

    • Cyclization with phosgene or diethyl carbonate yields 3-(4-methylphenyl)-1,3-oxazolidin-2-one , a core structure in antimicrobial research.[1]

  • Epoxy Curing:

    • While the bis-derivative is a more common crosslinker, the mono-derivative acts as a chain terminator or modifier to adjust the flexibility of the cured epoxy matrix.[1]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Eye Damage: Category 1 (Risk of serious damage to eyes due to basicity).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation (darkening) and moisture absorption.

  • Spill Management: Neutralize spills with dilute acetic acid before absorbing with inert material (vermiculite).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220008, Ethanol, 2-(4-methylphenyl)amino-.[1] Retrieved from [Link][1]

  • University of Hamburg. (2018). Synthesis of 1,3-Oxazolidin-2-ones and Morpholin-2,3-diones. Dissertation. (Provides NMR data for CAS 2933-74-6). Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for 2-[(4-Methylphenyl)amino]ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the N-aryl aminoethanol scaffold represents a privileged structural motif found in a variety of biologically active compounds. Among these, 2-[(4-Methylphenyl)amino]ethanol emerges as a compound of significant interest for the development of novel therapeutic agents. While direct applications in medicinal chemistry are not extensively documented, its structural similarity to known neuroprotective agents suggests a promising avenue for investigation, particularly in the context of neurodegenerative diseases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-[(4-Methylphenyl)amino]ethanol and its derivatives as neuroprotective agents. We will explore a proposed research workflow, from the synthesis of a focused compound library to their evaluation in relevant in vitro and in vivo models.

The rationale for exploring this scaffold in neuroprotection stems from the established ability of ethanolamine derivatives to support neuronal health.[1] These compounds can contribute to the synthesis of crucial membrane components like phosphatidylcholine and the neurotransmitter acetylcholine, thereby enhancing neuronal plasticity and cognitive functions.[1] This guide will provide the foundational knowledge and detailed protocols to empower researchers to unlock the therapeutic potential of 2-[(4-Methylphenyl)amino]ethanol derivatives.

Hypothetical Therapeutic Application: Neuroprotection in Age-Related Neurodegenerative Disorders

We hypothesize that derivatives of 2-[(4-Methylphenyl)amino]ethanol can act as potent neuroprotective agents, mitigating the cellular damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism of action is multifactorial, encompassing antioxidant activity, modulation of inflammatory pathways, and protection against mitochondrial dysfunction, all of which are key pathological features of these disorders.

PART 1: Synthesis of a Focused Library of 2-[(4-Methylphenyl)amino]ethanol Derivatives

A focused library of derivatives will be synthesized to explore the structure-activity relationship (SAR) and identify compounds with enhanced neuroprotective properties. The synthetic strategy will focus on modifications at three key positions: the aromatic ring, the nitrogen atom, and the hydroxyl group.

General Synthetic Scheme

The synthesis of the core scaffold, 2-[(4-Methylphenyl)amino]ethanol, can be achieved through the reaction of p-toluidine with 2-chloroethanol. Derivatives can then be prepared through subsequent modifications.

G p_toluidine p-Toluidine core_scaffold 2-[(4-Methylphenyl)amino]ethanol p_toluidine->core_scaffold Reaction chloroethanol 2-Chloroethanol chloroethanol->core_scaffold aromatic_modification Aromatic Ring Modification (R1) core_scaffold->aromatic_modification nitrogen_modification Nitrogen Atom Modification (R2) core_scaffold->nitrogen_modification hydroxyl_modification Hydroxyl Group Modification (R3) core_scaffold->hydroxyl_modification derivatives Derivative Library aromatic_modification->derivatives nitrogen_modification->derivatives hydroxyl_modification->derivatives

Caption: Synthetic strategy for generating a derivative library.

Protocol 1: Synthesis of 2-[(4-Methylphenyl)amino]ethanol (Core Scaffold)

Materials:

  • p-Toluidine

  • 2-Chloroethanol

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of p-toluidine (1 equivalent) in ethanol in a round-bottom flask, add sodium carbonate (2 equivalents) and 2-chloroethanol (1.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-[(4-Methylphenyl)amino]ethanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Alkylated Derivatives (Nitrogen Modification)

Materials:

  • 2-[(4-Methylphenyl)amino]ethanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-[(4-Methylphenyl)amino]ethanol (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2 equivalents) and the desired alkyl halide (1.1 equivalents).

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated derivative.

Protocol 3: Synthesis of O-Acylated Derivatives (Hydroxyl Modification)

Materials:

  • 2-[(4-Methylphenyl)amino]ethanol

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-[(4-Methylphenyl)amino]ethanol (1 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) followed by the dropwise addition of the acyl chloride or anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the O-acylated derivative.

PART 2: In Vitro Evaluation of Neuroprotective Activity

A battery of in vitro assays will be employed to assess the neuroprotective potential of the synthesized derivatives. These assays will focus on key aspects of neurodegeneration, including oxidative stress, mitochondrial dysfunction, and excitotoxicity.

G compound_library Derivative Library in_vitro_assays In Vitro Assays compound_library->in_vitro_assays antioxidant_assay Antioxidant Capacity (DPPH, ORAC) in_vitro_assays->antioxidant_assay mitochondrial_assay Mitochondrial Health (MTT, JC-1) in_vitro_assays->mitochondrial_assay neurotoxicity_assay Neurotoxicity Model (e.g., Glutamate-induced) in_vitro_assays->neurotoxicity_assay lead_identification Lead Compound Identification antioxidant_assay->lead_identification mitochondrial_assay->lead_identification neurotoxicity_assay->lead_identification

Caption: In vitro screening workflow for lead identification.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Capacity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[2][3] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, leading to a decrease in absorbance.

Materials:

  • Synthesized compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Protocol 5: Assessment of Mitochondrial Viability using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Synthesized compounds

  • Neurotoxin (e.g., glutamate, rotenone)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 5 mM glutamate) and incubate for 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated cells).

PART 3: In Vivo Evaluation of Neuroprotective Efficacy

Promising lead compounds identified from in vitro screening should be further evaluated in animal models of neurodegenerative diseases. These studies are crucial for assessing the pharmacokinetic properties, safety, and in vivo efficacy of the compounds.

General Protocol for an In Vivo Neuroprotection Study

Model Selection: Choose a relevant animal model that recapitulates key aspects of the human disease. For example, the LPS-induced neuroinflammation model in mice is relevant for studying Parkinson's disease-related pathology.[5] For Alzheimer's disease, transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[6]

Experimental Design:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different groups:

    • Vehicle control group

    • Disease model group (e.g., LPS-treated)

    • Test compound-treated groups (different doses)

    • Positive control group (a known neuroprotective agent)

  • Drug Administration: Administer the test compounds and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive and motor functions. For example, the Morris water maze can be used to evaluate spatial learning and memory.[7]

  • Biochemical and Histological Analysis: At the end of the study, collect brain tissue for biochemical and histological analysis.

    • Biochemical Markers: Measure levels of inflammatory cytokines (e.g., TNF-α), oxidative stress markers (e.g., malondialdehyde), and neurotransmitters.[7][8]

    • Histology: Perform immunohistochemical staining for markers of neuronal loss (e.g., NeuN), astrogliosis (e.g., GFAP), and microgliosis (e.g., Iba1).[7]

Data Presentation

Table 1: Hypothetical In Vitro Screening Data for 2-[(4-Methylphenyl)amino]ethanol Derivatives

Compound IDR1R2R3DPPH IC₅₀ (µM)Neuroprotection (MTT Assay, % viability at 10 µM)
Parent 4-MeHH>10065 ± 5
DER-01 4-OMeHH85 ± 772 ± 6
DER-02 4-ClHH>10068 ± 4
DER-03 4-MeMeH95 ± 878 ± 5
DER-04 4-MeBnH75 ± 685 ± 7
DER-05 4-MeHAc>10062 ± 5
DER-06 4-MeHBz98 ± 970 ± 6
Ascorbic Acid ---15 ± 2N/A

Data are presented as mean ± SD. Neuroprotection is shown as the percentage of cell viability in the presence of a neurotoxin compared to the toxin-only control.

Conclusion and Future Directions

The 2-[(4-Methylphenyl)amino]ethanol scaffold holds considerable promise for the development of novel neuroprotective agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of a focused library of derivatives. Through systematic exploration of the structure-activity relationships, it is anticipated that lead compounds with potent neuroprotective efficacy can be identified. Future work should focus on elucidating the precise molecular mechanisms of action of the most promising candidates and optimizing their pharmacokinetic profiles for clinical development.

References

  • Ethanolamine derivatives as neuroprotective agents | Pharmacy. Available at: [Link]

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease - MDPI. Available at: [Link]

  • Neuroprotective Effects of Crocin Against Ethanol Neurotoxicity in the Animal Model of Fetal Alcohol Spectrum Disorders - PubMed. Available at: [Link]

  • Synthesis of Aryl Amino Alcohol Derivatives from Eugenol: The Potential Antimalarial Drug - Rasayan Journal of Chemistry. Available at: [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Available at: [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central. Available at: [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. Available at: [Link]

  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - PMC. Available at: [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. Available at: [Link]

  • The synthesis and structure-activity relationships of 4-aryl-3-aminoquinolin-2-ones: a new class of calcium-dependent, large conductance, potassium (maxi-K) channel openers targeted for post-stroke neuroprotection - PubMed. Available at: [Link]

  • Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays - ResearchGate. Available at: [Link]

  • Mitochondrial Dysfunction in Neurodegenerative Diseases - MDPI. Available at: [Link]

  • Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling - PMC. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. Available at: [Link]

  • In vitro neurology assays - InnoSer. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. Available at: [Link]

  • Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC. Available at: [Link]

  • In vivo and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland - Journal of Food and Drug Analysis. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Site-specific mitochondrial dysfunction in neurodegeneration - PMC. Available at: [Link]

  • High-Throughput Relative DPPH Radical Scavenging Capacity Assay - ACS Publications. Available at: [Link]

Sources

High-Yield Synthesis of 2-[(4-Methylphenyl)amino]ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the high-yield synthesis of 2-[(4-Methylphenyl)amino]ethanol, a key intermediate in the development of various pharmaceuticals and fine chemicals. We present a detailed, optimized protocol for the N-alkylation of p-toluidine with 2-chloroethanol, a robust and scalable method. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating experimental protocol.

Introduction

2-[(4-Methylphenyl)amino]ethanol, also known as N-(2-hydroxyethyl)-p-toluidine, is a valuable aromatic amino alcohol. Its structure, featuring a secondary amine and a primary alcohol, makes it a versatile building block in organic synthesis. The incorporation of the p-tolyl group influences the molecule's lipophilicity and electronic properties, making it a desirable moiety in the design of bioactive compounds. The efficient and high-yield synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

This guide focuses on the direct N-alkylation of p-toluidine with 2-chloroethanol. This method is chosen for its operational simplicity, the ready availability of starting materials, and its amenability to scale-up. We will delve into the mechanistic rationale behind the experimental choices and provide a step-by-step protocol that ensures a high yield of the desired product with excellent purity.

Synthetic Strategy and Mechanism

The core of this synthetic protocol is a nucleophilic substitution reaction, specifically the N-alkylation of an aromatic amine.

Reaction Scheme:

Mechanistic Considerations:

The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of p-toluidine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

A crucial aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. As an acid, it can protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction. To drive the reaction to completion, a base is required to neutralize the generated HCl. In this protocol, an excess of the starting p-toluidine itself can act as the base. Alternatively, an external inorganic base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can be employed to achieve higher atom economy with respect to the amine. The use of a slight excess of p-toluidine is a practical approach in a laboratory setting to ensure the complete consumption of the alkylating agent.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-[(4-Methylphenyl)amino]ethanol on a laboratory scale with a high yield.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
p-ToluidineReagent Grade, ≥99%Sigma-Aldrich106-49-0
2-ChloroethanolReagent Grade, ≥99%Sigma-Aldrich107-07-3
Sodium HydroxideReagent GradeFisher Scientific1310-73-2
DichloromethaneACS GradeVWR75-09-2
Anhydrous Magnesium SulfateReagent GradeAlfa Aesar7487-88-9
Deionized Water--7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle with a temperature controller.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Synthetic Procedure

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Charge p-toluidine and solvent into flask B Heat to reflux A->B C Add 2-chloroethanol dropwise B->C D Reflux for 12-18 hours C->D E Cool to room temperature D->E F Add NaOH solution E->F G Extract with Dichloromethane F->G H Dry organic layer G->H I Evaporate solvent H->I J Vacuum Distillation or Recrystallization I->J K Characterize product J->K

Caption: Experimental workflow for the synthesis of 2-[(4-Methylphenyl)amino]ethanol.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-toluidine (21.4 g, 0.2 mol). A solvent such as toluene or xylene (100 mL) can be used, although the reaction can also be run neat.

    • Begin stirring and gently heat the mixture to reflux (approximately 110-140°C depending on the solvent or if neat).

  • Addition of 2-Chloroethanol:

    • Once the p-toluidine is molten and refluxing, add 2-chloroethanol (8.05 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Reaction:

    • After the addition is complete, continue to heat the reaction mixture at reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 100 mL of a 10% aqueous sodium hydroxide solution to the flask to neutralize the p-toluidine hydrochloride salt and any excess acid.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Isolation:

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as toluene/hexane.

    • Collect the purified product and determine the yield. A typical yield for this reaction is in the range of 80-90%.

Safety Precautions
  • p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.[1]

  • 2-Chloroethanol: Highly toxic and flammable. It can be fatal if inhaled, swallowed, or in contact with skin.[2][3] All manipulations should be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.[2]

  • The reaction should be conducted with appropriate engineering controls to manage the risks associated with the reagents.

Product Characterization

The identity and purity of the synthesized 2-[(4-Methylphenyl)amino]ethanol should be confirmed by spectroscopic methods.

Physicochemical Properties:

PropertyValue
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol [4]
AppearanceOff-white to pale yellow solid
Melting Point~63-65 °C
Boiling Point~165-170 °C at 10 mmHg

Expected Spectroscopic Data:

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~ 7.0 (d, 2H, Ar-H)

    • δ ~ 6.6 (d, 2H, Ar-H)

    • δ ~ 3.8 (t, 2H, -CH2-OH)

    • δ ~ 3.2 (t, 2H, -NH-CH2-)

    • δ ~ 2.2 (s, 3H, Ar-CH3)

    • Variable broad singlet for -OH and -NH protons.

  • 13C NMR (CDCl3, 100 MHz):

    • δ ~ 146 (Ar-C-N)

    • δ ~ 130 (Ar-C)

    • δ ~ 128 (Ar-C-CH3)

    • δ ~ 113 (Ar-C)

    • δ ~ 61 (-CH2-OH)

    • δ ~ 46 (-NH-CH2-)

    • δ ~ 20 (Ar-CH3)

  • FTIR (KBr, cm-1):

    • ~3400-3200 (O-H and N-H stretching, broad)

    • ~3020 (Ar C-H stretching)

    • ~2950-2850 (Aliphatic C-H stretching)

    • ~1620, 1520 (C=C aromatic stretching)

    • ~1250 (C-N stretching)

    • ~1050 (C-O stretching)

  • Mass Spectrometry (EI):

    • m/z (%): 151 (M+), 120, 106, 91.

Discussion and Conclusion

The described protocol for the synthesis of 2-[(4-Methylphenyl)amino]ethanol via N-alkylation of p-toluidine with 2-chloroethanol is an efficient and reliable method. The key to achieving a high yield is the careful control of the reaction temperature and the effective neutralization of the HCl byproduct. The work-up and purification steps are straightforward and can be adapted based on the desired purity of the final product.

This application note provides a solid foundation for the synthesis of this important intermediate. Researchers can further optimize the reaction conditions, such as solvent choice and base, to suit their specific needs and scale of operation. The provided characterization data serves as a benchmark for verifying the successful synthesis of 2-[(4-Methylphenyl)amino]ethanol.

References

  • ResearchGate. N-Alkylation of p-toluidine (5c) using benzyl alcohol (1:2 ratio). Available at: [Link]

  • Google Patents. US4268458A - Process for the preparation of N-alkylated aromatic amines.
  • Index-Wuxi Ginkgo Plastic Industry Co.,Ltd. Handling and storage of 2-chloroethanol. Available at: [Link]

  • PubChem. Ethanol, 2-[(4-methylphenyl)amino]-. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-toluidine. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-[(4-Methylphenyl)amino]ethanol in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Synthetic Potential of a Versatile N-Aryl Amino Alcohol

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. The bifunctional nature of many commercially available compounds offers a direct pathway to molecular complexity, enabling the efficient construction of scaffolds that form the core of biologically active agents. "2-[(4-Methylphenyl)amino]ethanol" is one such exemplary building block. Possessing a secondary aromatic amine and a primary alcohol, this molecule is primed for a diverse array of chemical transformations. The nucleophilic amine, moderated by the electron-donating p-tolyl group, and the reactive hydroxyl function, serve as dual handles for cyclization reactions.

This guide provides researchers, medicinal chemists, and process development scientists with an in-depth exploration of the utility of 2-[(4-Methylphenyl)amino]ethanol in constructing high-value heterocyclic systems. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering field-tested insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and self-validating, incorporating analytical checkpoints to ensure reaction fidelity. Our discussion is grounded in established chemical principles, supported by citations to authoritative literature, empowering you to adapt and innovate upon these foundational methods.

Section 1: Synthesis of N-Substituted Benzoxazines via Mannich Condensation

1.1. Introduction & Mechanistic Rationale

Benzoxazines are a class of heterocyclic compounds that serve as precursors to high-performance polybenzoxazine resins, known for their exceptional thermal stability, low water absorption, and near-zero polymerization shrinkage.[1] The synthesis of the benzoxazine monomer is typically achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[1]

In this application, 2-[(4-Methylphenyl)amino]ethanol serves as the amine component. The key to this synthesis is the formation of an N-aryl iminium ion intermediate from the reaction of the secondary amine with formaldehyde. This electrophilic species is then attacked by the electron-rich ortho position of a phenolic substrate. Subsequent intramolecular cyclization via the phenolic hydroxyl group attacking the resulting aminomethylphenol intermediate, followed by dehydration, yields the 1,3-benzoxazine ring. The ethanol moiety from the starting material remains as a substituent on the nitrogen atom, providing a handle for further functionalization or influencing the final polymer properties.

1.2. Experimental Protocol: Synthesis of 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazin-6-ol

This protocol details the synthesis of a benzoxazine monomer using 2-[(4-Methylphenyl)amino]ethanol, hydroquinone (a diphenol, to illustrate the formation of a difunctional monomer), and paraformaldehyde.

Materials:

  • 2-[(4-Methylphenyl)amino]ethanol (1.0 eq)

  • Hydroquinone (0.5 eq)

  • Paraformaldehyde (2.0 eq)

  • 1,4-Dioxane (as solvent)

  • Sodium Hydroxide (1N aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (0.5 eq) and 1,4-dioxane (approx. 5 mL per gram of hydroquinone). Stir until the hydroquinone is fully dissolved.

  • Addition of Amine: Add 2-[(4-Methylphenyl)amino]ethanol (1.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Formaldehyde Source: Add paraformaldehyde (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 101-103 °C for 1,4-dioxane) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of dioxane used).

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1N NaOH solution (to remove unreacted phenol) and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

1.3. Data Summary & Expected Results

ParameterExpected Result
Product Bis(3-(2-hydroxyethyl)-3-(p-tolyl)-3,4-dihydro-2H-benzo[e][3][4]oxazine)
Physical Form White to off-white solid
Hypothetical Yield 75-85%
¹H NMR (CDCl₃, δ) Signals for Ar-H, O-CH₂-N, Ar-CH₂-N, N-CH₂-CH₂-OH, Ar-CH₃
FT-IR (cm⁻¹) Absence of broad O-H (phenol) and N-H peaks. Presence of characteristic oxazine ring vibrations (~930-950 cm⁻¹) and C-O-C stretch (~1230 cm⁻¹).

1.4. Workflow Diagram: Benzoxazine Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dissolve Hydroquinone in 1,4-Dioxane R2 Add 2-[(4-Methylphenyl)amino]ethanol R1->R2 R3 Add Paraformaldehyde R2->R3 Reflux Reflux at 102°C (4-6 hours) R3->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Upon Completion Extract Water Quench & Ethyl Acetate Extraction Cool->Extract Wash Wash with 1N NaOH & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final Final Product Purify->Final Characterize Start 2-[(4-Methylphenyl)amino]ethanol Oxidation Oxidation (Dess-Martin Periodinane) Start->Oxidation Intermediate Intermediate Aldehyde (Unstable, use directly) Oxidation->Intermediate Cyclization Intramolecular Cyclization (p-TsOH, Toluene, Reflux) Intermediate->Cyclization Final 4-Methylquinoline Cyclization->Final cluster_main cluster_pathA Pathway A: Oxazolidinone cluster_pathB Pathway B: Morpholinone Start 2-[(4-Methylphenyl)amino]ethanol ReactA + Carbonyldiimidazole (CDI, THF) Start->ReactA ReactB1 1. + Chloroacetyl Chloride 2. Work-up Start->ReactB1 ProductA 3-(p-tolyl)-1,3-oxazolidin-2-one ReactA->ProductA IntermediateB N-(2-chloroacetyl) Intermediate ReactB1->IntermediateB ReactB2 + NaH (Base) Intramolecular Cyclization IntermediateB->ReactB2 ProductB 4-(p-tolyl)morpholin-3-one ReactB2->ProductB

Sources

Protocol for the purification of "2-[(4-Methylphenyl)amino]ethanol" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 2-[(4-Methylphenyl)amino]ethanol (CAS: 2933-74-6).

The protocol addresses the specific physicochemical challenges of this compound—specifically its tendency to exist as a low-melting solid or supercooled oil—by utilizing a low-temperature solvent layering technique rather than standard high-temperature recrystallization.

Executive Summary & Compound Profile

2-[(4-Methylphenyl)amino]ethanol (also known as N-(2-Hydroxyethyl)-p-toluidine) is a secondary amine intermediate used in the synthesis of dyes and pharmaceutical precursors.[1]

Unlike high-melting crystalline solids, this compound exhibits a low melting point (approx. 30–45°C) and often presents as a viscous oil or semi-solid at room temperature due to supercooling . Standard recrystallization (boiling and cooling) frequently fails, resulting in "oiling out" (liquid-liquid phase separation) rather than crystallization.

This protocol utilizes a nucleation-controlled cooling method using a biphasic solvent system (Ethyl Acetate / n-Hexane) to ensure crystalline recovery.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNotes
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Pale yellow solid or oilTendency to supercool .
Melting Point ~30–45 °C (Predicted)p-Methyl group raises MP relative to liquid 2-anilinoethanol .
Solubility Soluble in alcohols, EtOAc, CHCl₃Low solubility in aliphatic hydrocarbons (Hexane).
Key Impurities p-Toluidine, N,N-bis(2-hydroxyethyl)-p-toluidinep-Toluidine (MP 44°C) is the unreacted starting material.

Pre-Protocol Analysis: Solvent Selection Logic

The success of this purification relies on the "Like Dissolves Like" principle balanced against the melting point constraint.

  • Why not Ethanol/Water? The compound's melting point (< 50°C) is significantly lower than the boiling point of water or ethanol. If a hot ethanol solution is cooled, the compound will likely separate as an oil droplet before it crystallizes, trapping impurities.

  • The Chosen System: Ethyl Acetate (Good Solvent) / n-Hexane (Anti-Solvent)

    • Ethyl Acetate: Dissolves the amino alcohol moderately well at room temperature due to polar interactions.

    • n-Hexane: Acts as a non-polar anti-solvent to drive precipitation.

    • Thermodynamics: By keeping the temperature below the compound's melting point throughout the process (never boiling), we favor the formation of the solid crystal lattice over the liquid oil phase.

Detailed Experimental Protocol

Materials Required[1][2][3][6]
  • Crude 2-[(4-Methylphenyl)amino]ethanol [2][1]

  • Solvents: Ethyl Acetate (HPLC Grade), n-Hexane (HPLC Grade).

  • Equipment: Jacketed reactor or Erlenmeyer flask, magnetic stirrer, low-temperature bath (ice/salt or cryostat), vacuum filtration setup (Buchner funnel), vacuum desiccator.

Workflow Diagram

RecrystallizationProtocol Start Crude Material (Solid/Oil) Dissolve Dissolution Solvent: Ethyl Acetate Temp: 25-30°C (Warm) Start->Dissolve 1:5 w/v ratio Filter Clarification Filtration (Remove insoluble salts) Dissolve->Filter Remove particulates Layering Anti-Solvent Addition Add n-Hexane dropwise until slight turbidity Filter->Layering Nucleation Controlled Cooling Slow ramp to 0°C (Seed if necessary) Layering->Nucleation Onset of turbidity Crystallization Crystal Growth Hold at -20°C for 4-12h Nucleation->Crystallization Separation Cold Filtration Wash with cold Hexane Crystallization->Separation Drying Vacuum Drying Temp: < 25°C Separation->Drying

Figure 1: Step-by-step workflow for the low-temperature purification of 2-[(4-Methylphenyl)amino]ethanol.

Step-by-Step Procedure
Step 1: Dissolution (The "Warm" Method)
  • Place the crude 2-[(4-Methylphenyl)amino]ethanol (e.g., 10.0 g) into an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 20–30 mL) slowly.

  • Critical: Do not boil. Warm the mixture gently to 30–35°C (water bath) only if necessary to ensure complete dissolution.

    • Reasoning: Heating above 40°C risks melting the product into an oil, which is difficult to re-solidify.

  • If insoluble particles remain (salts or mechanical impurities), filter the solution through a sintered glass funnel or a syringe filter (0.45 µm PTFE).

Step 2: Anti-Solvent Addition
  • While stirring the clear yellow solution at room temperature (20–25°C), slowly add n-Hexane dropwise.

  • Continue addition until a faint, persistent turbidity (cloudiness) is observed.

  • Add a small amount of Ethyl Acetate (0.5–1.0 mL) to just clear the turbidity. The solution is now saturated.

Step 3: Nucleation and Crystallization
  • Transfer the flask to an ice-water bath (0°C) . Stir slowly.

  • Observation: Crystals should begin to form within 30 minutes.

    • Troubleshooting: If the product separates as an oil (droplets at the bottom), vigorously scratch the inner wall of the flask with a glass rod to induce nucleation. If available, add a seed crystal of pure material.

  • Once crystallization begins, transfer the flask to a freezer (-20°C) and leave undisturbed for 4–12 hours.

    • Why -20°C? Low temperature decreases solubility significantly, maximizing yield for low-melting solids.

Step 4: Filtration and Drying
  • Pre-cool the Buchner funnel and receiving flask (place in freezer for 10 mins).

  • Filter the cold mixture rapidly under vacuum.

  • Wash: Wash the filter cake immediately with cold n-Hexane (-20°C) (2 x 10 mL) to remove residual mother liquor containing impurities (like p-toluidine).

  • Drying: Dry the crystals in a vacuum desiccator at room temperature (20–25°C).

    • Warning: Do not use a heated oven. The compound will melt.[2][1][3][4][5]

Quality Control & Characterization

After purification, validate the integrity of the protocol using the following metrics.

TestExpected ResultMethodological Note
Appearance White to off-white crystalsDistinct from the yellow/brown crude oil.
Melting Point 30–45°C (Sharp range)Broad range indicates residual solvent or p-toluidine.
TLC Single spot (Rf ~0.4 in Hex/EtOAc 1:1)Visualize with UV (254 nm) or Iodine stain.
¹H-NMR Purity > 98%Check for absence of solvent peaks (EtOAc singlets).

Self-Validating Check: Dissolve a small amount of the purified crystal in CDCl₃. The ¹H-NMR should show a clean quartet/triplet pattern for the ethyl group and the characteristic para-substituted aromatic system (two doublets). If peaks for p-toluidine (aromatic shift) are present, repeat the recrystallization.

References

  • Diary Directory. (n.d.). 2-[(4-Methylphenyl)amino]-ethanol Properties. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 220008, 2-(4-Methylanilino)ethanol. Retrieved October 26, 2023, from [Link]

  • ChemSrc. (2023). 2-[(4-Methylphenyl)amino]ethanol - CAS 2933-74-6.[2][1][6][7][8] Retrieved October 26, 2023, from [Link][2]

Sources

The Versatile Scaffold: 2-[(4-Methylphenyl)amino]ethanol in the Vanguard of Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 2-[(4-Methylphenyl)amino]ethanol, a deceptively simple arylaminoethanol, represents one such scaffold. Its inherent structural features, combining an aromatic moiety with a flexible aminoethanol side chain, provide a rich foundation for the design of novel therapeutic agents across a spectrum of disease areas. This guide delves into the multifaceted applications of 2-[(4-Methylphenyl)amino]ethanol, offering detailed protocols for its synthesis and derivatization, and exploring its potential to address unmet medical needs.

The arylethanolamine motif is a well-established pharmacophore present in a multitude of clinically successful drugs, particularly those targeting the central nervous system and cardiovascular system.[1] This structural class is known for its ability to interact with various receptors and enzymes, making it a fertile ground for the development of new chemical entities. 2-[(4-Methylphenyl)amino]ethanol, with its specific substitution pattern, offers a unique entry point for chemists to explore novel chemical space and develop next-generation therapeutics.

Physicochemical Properties and Strategic Importance

The utility of 2-[(4-Methylphenyl)amino]ethanol as a building block in pharmaceutical synthesis stems from its distinct chemical characteristics. The secondary amine provides a nucleophilic center for a wide array of chemical transformations, while the primary alcohol offers a site for esterification, etherification, or oxidation. The p-methylphenyl group influences the compound's lipophilicity and can engage in various non-covalent interactions with biological targets.

PropertyValueSource
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-(4-methylanilino)ethanol
SMILES CC1=CC=C(C=C1)NCCO

Application Note 1: A Versatile Intermediate in Kinase Inhibitor Scaffolding

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-[(4-Methylphenyl)amino]ethanol scaffold provides an excellent starting point for the synthesis of novel kinase inhibitors. The arylamino core can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for many inhibitors. The ethanol side chain can be modified to extend into the solvent-exposed region, allowing for the introduction of groups that enhance potency and selectivity.

For instance, derivatives of 4-amino-2-(thio)phenol have been synthesized and shown to possess protein kinase and angiogenesis inhibitory activities.[2] This highlights the potential of related aminophenol structures in cancer therapy.

Caption: A logical workflow illustrating the development of novel kinase inhibitors from the 2-[(4-Methylphenyl)amino]ethanol scaffold.

Protocol 1: Synthesis of 2-[(4-Methylphenyl)amino]ethanol

This protocol details the synthesis of 2-[(4-Methylphenyl)amino]ethanol via the reaction of p-toluidine with 2-chloroethanol. This method is a common and efficient route for the preparation of N-alkylethanolamines.[3]

Materials and Reagents:

  • p-Toluidine

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluidine (1 equivalent) in methanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in methanol.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-5 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-[(4-Methylphenyl)amino]ethanol.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • p-Toluidine and 2-chloroethanol are toxic and should be handled with care.

  • Sodium hydroxide is corrosive.

Application Note 2: A Building Block for Novel Central Nervous System (CNS) Agents

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating neurological disorders.[5] The physicochemical properties of 2-[(4-Methylphenyl)amino]ethanol, including its moderate lipophilicity and hydrogen bonding potential, make it an attractive scaffold for the design of CNS-active compounds. By modifying the aromatic ring and the aminoethanol side chain, medicinal chemists can fine-tune the properties of the resulting molecules to optimize BBB penetration and target engagement within the CNS.

Ethanol itself is known to have profound effects on the central nervous system, and its interaction with various neurotransmitter systems is an area of active research.[6] While the direct neurological effects of 2-[(4-Methylphenyl)amino]ethanol are not well-characterized, its structural similarity to known neuroactive compounds suggests its potential as a starting point for the development of novel treatments for a range of neurological and psychiatric conditions. For example, arylamino alcohols are key structural components in many CNS drugs.[7]

Caption: A schematic outlining the process of developing CNS drug candidates from the 2-[(4-Methylphenyl)amino]ethanol scaffold.

Protocol 2: Synthesis of a Representative Derivative - N-benzyl-2-[(4-methylphenyl)amino]ethanol

This protocol describes the synthesis of a representative derivative to illustrate the versatility of the 2-[(4-Methylphenyl)amino]ethanol scaffold. N-benzylation is a common strategy to introduce a lipophilic group and explore structure-activity relationships.

Materials and Reagents:

  • 2-[(4-Methylphenyl)amino]ethanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2-[(4-Methylphenyl)amino]ethanol (1 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2 equivalents).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the solid potassium carbonate and wash with ethyl acetate.

  • Extraction: Combine the filtrate and washings, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-2-[(4-methylphenyl)amino]ethanol.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Benzyl bromide is a lachrymator and should be handled with extreme care.

Future Directions and Conclusion

The 2-[(4-Methylphenyl)amino]ethanol scaffold holds significant promise for the future of drug discovery. Its synthetic tractability and the proven track record of the arylaminoethanol pharmacophore provide a solid foundation for the development of novel therapeutics. Further exploration of this scaffold could lead to the discovery of new drugs with improved efficacy, selectivity, and safety profiles for a wide range of diseases.

Future research should focus on:

  • Diversity-oriented synthesis: Creating large libraries of derivatives to explore a wider range of biological targets.

  • Structure-based drug design: Utilizing computational methods to design derivatives with enhanced affinity and selectivity for specific targets.

  • Pharmacokinetic profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have drug-like properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Backbone: Understanding the Synthesis and Applications of 2-(N-Ethyl-m-toluidino)ethanol. [Link]

  • CN113461541A - Method for synthesizing p-chloro-o-toluidine - Google Patents. (n.d.).
  • m-Toluidine, N-ethyl-. Organic Syntheses Procedure. (n.d.). Retrieved February 2, 2026, from [Link]

  • CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine - Google Patents. (n.d.).
  • CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents. (n.d.).
  • CN102180801A - Production method of p-toluidine - Google Patents. (n.d.).
  • PubChem. (n.d.). Ethanol, 2-(4-methylphenyl)amino-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[methyl(4-methylphenyl)amino]-. Substance Details - SRS. Retrieved February 2, 2026, from [Link]

  • Villa, R., Caccia, C., Gatti, E., Gromo, G., & Portioli, V. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(7), 1167–1173. [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Arylamino alcohols as key structural components in drug development. Retrieved February 2, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Y. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 555–565. [Link]

  • Pérez-Cerezo, J., Galiano, S., De la Fuente, L., Gargallo-Viola, D., & Aldana, I. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 227–236. [Link]

  • Zhang, P., Dong, J., Zhong, B., Zhang, D., Jin, C., Meng, X., Sun, D., Xu, X., Zhou, Y., Liang, Z., Ji, M., Li, H., Xu, T., Song, G., Zhang, L., Chen, G., Yuan, H., Shih, J., Zhang, R., … Yang, Q. (2015). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3738–3743. [Link]

  • Hoffman, P. L., Rabe, C. S., Moses, F., & Tabakoff, B. (1989). Involvement of protein kinase C in ethanol-induced inhibition of NMDA receptor function in cerebellar granule cells. Alcoholism, Clinical and Experimental Research, 13(5), 620–624. [Link]

  • Wikipedia. (2024, January 28). Ethylene oxide. [Link]

  • Siggins, G. R., Pittman, Q. J., & French, E. D. (1987). The emerging pharmacology of ethanol. Journal of Psychopharmacology (Oxford, England), 1(4), 303–323. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Liu, Y. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 12(6), 948–953. [Link]

  • International Agency for Research on Cancer. (1994). Ethylene oxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]

  • Kamal, A., Reddy, V. S., Shaik, A. B., Kumar, G. B., Vishnuvardhan, M. V. P. S., Polepalli, S., & Jain, N. (2015). Synthesis of (Z)-(arylamino)-pyrazolyl/isoxazolyl-2-propenones as tubulin targeting anticancer agents and apoptotic inducers. Organic & Biomolecular Chemistry, 13(11), 3334–3347. [Link]

  • STERIS AST. (n.d.). Overview of Ethylene Oxide Residuals | TechTip. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2,2'-((2-Methylphenyl)imino)bisethanol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • European Commission. (n.d.). MDCG 2024-13 Regulatory status of ethylene oxide (EtO) intended for the sterilisation of medical devices. Public Health. Retrieved February 2, 2026, from [Link]

  • Lo, M.-C., Kim, J., & Chen, J.-K. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. MethodsX, 2, 33–39. [Link]

Sources

Application Note: A Robust GC-MS Method for the Confident Identification of 2-[(4-Methylphenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-[(4-Methylphenyl)amino]ethanol is an organic compound of interest in various chemical and pharmaceutical syntheses. Its structure, containing both a secondary amine and a primary alcohol functional group, imparts polarity that complicates direct analysis by Gas Chromatography (GC). Challenges such as poor peak shape, low sensitivity, and potential for thermal degradation in the GC inlet and column are common for such molecules.

To overcome these analytical hurdles, a derivatization strategy is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This process replaces active hydrogens on polar functional groups (in this case, the amine and hydroxyl groups) with less polar moieties. This application note proposes a robust method employing silylation, a common and effective derivatization technique, prior to GC-MS analysis.

Scientific Principles and Method Rationale

The method's foundation lies in the chemical modification of 2-[(4-Methylphenyl)amino]ethanol to improve its chromatographic behavior.

2.1. Derivatization Rationale:

Silylation is the chosen derivatization technique, wherein active hydrogens are replaced by a trimethylsilyl (TMS) group. This is a well-established method for a wide range of compounds, including alcohols, phenols, carboxylic acids, and amines. The derivatizing reagent proposed is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered groups. The reaction proceeds as follows:

  • The hydroxyl and secondary amine protons of 2-[(4-Methylphenyl)amino]ethanol are replaced by TMS groups from BSTFA.

  • This derivatization effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the molecule's volatility.

  • The resulting di-TMS derivative is more thermally stable and exhibits improved chromatographic peak shape on common non-polar GC columns.

2.2. Chromatographic Separation and Mass Spectrometric Detection:

The derivatized analyte is then separated from other components in the sample using a gas chromatograph. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a wide range of derivatized compounds. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocols

3.1. Materials and Reagents:

  • 2-[(4-Methylphenyl)amino]ethanol reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity pyridine (or other suitable aprotic solvent like acetonitrile)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade or higher)

  • Hexane (GC grade or higher)

  • 1.5 mL glass GC autosampler vials with PTFE-lined caps

  • Syringe filters (0.45 µm, PTFE)

3.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-[(4-Methylphenyl)amino]ethanol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Preparation: For samples in a liquid matrix, a liquid-liquid extraction may be necessary. For solid samples, an appropriate solvent extraction should be performed. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

3.3. Derivatization Protocol:

  • To the dried residue of the standard or sample in a clean, dry vial, add 100 µL of pyridine (or another suitable solvent).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

3.4. GC-MS Instrumentation and Parameters:

The following parameters are proposed as a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 50 - 500 amu
Solvent Delay 4 minutes

Expected Results and Discussion

4.1. Chromatographic Performance:

The derivatized 2-[(4-Methylphenyl)amino]ethanol is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC conditions but should be reproducible under the proposed parameters.

4.2. Mass Spectrum and Fragmentation Pattern:

The molecular weight of the di-TMS derivative of 2-[(4-Methylphenyl)amino]ethanol is 295 g/mol . The electron impact mass spectrum is predicted to show a molecular ion peak (M+) at m/z 295. Key fragment ions are anticipated based on established fragmentation pathways for silylated amines and alcohols.[1][2]

  • Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1] For the derivatized analyte, this would involve the cleavage between the ethyl group and the nitrogen, leading to a stable, resonance-delocalized ion.

  • Loss of a Methyl Group: A common fragmentation for TMS derivatives is the loss of a methyl radical (•CH3) from one of the TMS groups, resulting in an [M-15]+ ion.

  • Other Fragmentations: Other significant fragments may arise from cleavage of the ethylamino group and rearrangements.

Predicted Major Fragment Ions:

m/z Predicted Fragment Significance
295[C15H29NOSi2]+•Molecular Ion (M+)
280[M - CH3]+Loss of a methyl group from a TMS moiety
194[C10H16NSi]+Result of alpha-cleavage, loss of •CH2OTMS
179[C9H13NSi]+Further fragmentation of the m/z 194 ion with loss of a methyl group
103[CH2=O+Si(CH3)3]Fragment corresponding to the silylated ethanol moiety
73[Si(CH3)3]+Characteristic ion for a TMS group

The presence of the molecular ion at m/z 295, along with the characteristic fragment ions, particularly the alpha-cleavage product at m/z 194, provides a high degree of confidence in the identification of 2-[(4-Methylphenyl)amino]ethanol.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (100 µg/mL) stock->working deriv_step Add Pyridine & BSTFA Heat at 70°C for 30 min working->deriv_step sample Sample Extraction & Drying sample->deriv_step gcms GC-MS Injection deriv_step->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Retention Time & Mass Spectrum) detection->data_analysis identification Compound Identification data_analysis->identification

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "2-[(4-Methylphenyl)amino]ethanol" synthesis

[1]

CAS No: 622-06-0 Synonyms:

Target Audience:1

Introduction: The Optimization Challenge

Welcome to the technical support guide for optimizing the synthesis of 2-[(4-Methylphenyl)amino]ethanol . This intermediate is critical in the manufacturing of dyes and pharmaceutical scaffolds.

The primary synthetic challenge lies in the selectivity of the N-alkylation. The product (a secondary amine) is often more nucleophilic than the starting material (p-toluidine), leading to competitive over-alkylation to form the bis-hydroxyethyl tertiary amine.[1] This guide focuses on two protocols: the classical Halohydrin Route (Protocol A) and the atom-economic Ethylene Carbonate Route (Protocol B), providing troubleshooting logic to maximize mono-selectivity.

Module 1: Reaction Logic & Mechanistic Pathways

Understanding the competition between the desired

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition you must manage. The critical control point is preventing the "Product" from reacting further to become the "Impurity."

ReactionPathwaysStartp-Toluidine(Starting Material)IntermediateTransition State(Nucleophilic Attack)Start->Intermediate ActivationReagentAlkylation Agent(2-Chloroethanol orEthylene Carbonate)Reagent->IntermediateProductTarget Product(Mono-N-hydroxyethyl)Intermediate->Product PrimaryPathwayProduct->Reagent Competes withStart MaterialSideProductBis-Impurity(Di-N-hydroxyethyl)Product->SideProduct Over-Alkylation(Critical Failure Mode)

Figure 1: Mechanistic pathway showing the critical competition between the starting material and the product for the alkylating reagent.

Module 2: Protocol A - The Halohydrin Route

Reagents: p-Toluidine, 2-Chloroethanol, Base (


1Mechanism:

This is the traditional lab-scale method.[1] It is robust but prone to bis-alkylation if stoichiometry is loose.[1]

Optimized Protocol Steps
  • Preparation: Dissolve p-Toluidine (1.0 eq) in water or ethanol/water mix.

  • Buffering: Add mild base (1.1 eq

    
     or 
    
    
    ). Avoid strong bases like NaOH to prevent polymerization.
  • Addition: Heat to mild reflux (80-90°C). Add 2-Chloroethanol (1.0 - 1.1 eq) dropwise over 2 hours.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-substitution.

  • Workup: Neutralize, extract with Dichloromethane (DCM), and wash with brine.

Troubleshooting Guide: Protocol A
SymptomProbable CauseCorrective Action
High levels of Bis-product Excess 2-Chloroethanol or fast addition.[1]Reduce Reagent: Use a slight deficit of 2-chloroethanol (0.95 eq). Slow Down: Increase addition time to 4+ hours.
Dark/Black Reaction Mixture Oxidation of p-Toluidine.[1]Inert Atmosphere: Sparge solvents with

and run under nitrogen balloon. Purity Check: Ensure p-Toluidine is not already oxidized (dark brown solid) before starting.[1]
Low Conversion (<50%) HCl accumulation stalling the amine.Base Check: Ensure sufficient mild base (

) is present to scavenge the HCl formed. The amine itself will act as a base if no inorganic base is added, stalling 50% of your SM as salt.
Emulsion during Workup Surfactant-like behavior of amino-alcohol.[1]Salting Out: Saturate the aqueous layer with NaCl. Filter: Pass through a Celite pad to remove fine inorganic salts causing the emulsion.

Module 3: Protocol B - The "Green" Route (Ethylene Carbonate)[1]

Reagents: p-Toluidine, Ethylene Carbonate (EC), Catalyst (KI, NaBr, or Zeolite).[1] Mechanism: Ring-opening nucleophilic addition.[1]

This method is preferred for scale-up due to atom economy (no salt waste) and often better selectivity.[1]

Optimized Protocol Steps
  • Melt: Combine p-Toluidine (1.0 eq) and Ethylene Carbonate (1.05 eq).

  • Catalysis: Add Potassium Iodide (KI) or Tetraethylammonium bromide (TEAB) (1-2 mol%).

  • Reaction: Heat to 130-140°C .

    • Note:

      
       evolution is not expected here (that happens in polymerization). This is a ring-opening addition.
      
  • Monitoring: Monitor by TLC/HPLC. The reaction is usually complete in 4-6 hours.[1]

Troubleshooting Guide: Protocol B
SymptomProbable CauseCorrective Action
Reaction Stalls Insufficient temperature or catalyst deactivation.[1]Heat Boost: This reaction has a high activation energy. Ensure internal temp is >130°C. Catalyst: Switch to a more soluble catalyst like TEAB if using a solvent-free melt.[1]
Polymer Formation (Gummy residue) Polymerization of Ethylene Carbonate.[2][3][4]Stoichiometry: Do not use large excess of EC. Temp Control: Do not exceed 150°C, which favors oligomerization of the glycol chain.
Solidification upon Cooling Product crystallization.Solvent Recrystallization: The crude melt can often be recrystallized directly from Toluene or Ethanol/Water to yield high-purity product.[1]

Module 4: Purification & Analysis

Analytical Specifications
  • Appearance: Low-melting solid or viscous liquid (often off-white to pale yellow).[1]

  • Melting Point: ~42-45°C (Pure isomer). Note: Impure mixtures often appear as oils.

  • Boiling Point: ~159-161°C at 11 mmHg.[1]

Purification Decision Tree

Use this logic flow to determine the best purification method for your crude mixture.

PurificationTreeCrudeCrude Reaction MixtureCheckTLCCheck TLC/HPLC(Bis-product present?)Crude->CheckTLCHighBis>10% Bis-ProductCheckTLC->HighBis YesLowBis<5% Bis-ProductCheckTLC->LowBis NoDistillationVacuum Distillation(High Vac <5 mmHg)HighBis->Distillation BP difference allows separationRecrystRecrystallization(Toluene/Hexane)LowBis->Recryst Preferred Method

Figure 2: Purification logic based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220008, Ethanol, 2-[(4-methylphenyl)amino]-. Retrieved from [Link]

Technical Support Center: Purification of 2-[(4-Methylphenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

You are likely accessing this guide because your crude synthesis of 2-[(4-Methylphenyl)amino]ethanol (hereafter referred to as M-HE ) has resulted in a dark, viscous oil rather than the expected off-white solid, or your HPLC traces show persistent "ghost" peaks.

In the synthesis of N-substituted anilines (typically via the reaction of p-toluidine with ethylene oxide or 2-chloroethanol), the "Goldilocks" principle applies. You want exactly one hydroxyethyl group. However, the reaction kinetics often favor a second addition, leading to the over-alkylated impurity (


-bis(2-hydroxyethyl)-p-toluidine) and leaving behind unreacted starting material  (p-toluidine).

This guide provides a self-validating workflow to separate these three distinct species based on their divergent physical properties.

Module 1: Diagnostic Triage

Before attempting purification, you must quantify your impurity profile. The purification strategy changes based on the dominant contaminant.

Impurity Identification Table
ComponentChemical StructureNatureKey CharacteristicBP (Est. @ 10 Torr)
p-Toluidine Starting MaterialPrimary AmineVolatile, crystalline~85°C
M-HE (Target) Mono-alkylatedSecondary AmineViscous oil / Low melt solid~160-170°C
Bis-HE (Impurity) Di-alkylatedTertiary AmineVery viscous "Goo">210°C (Decomp)
Quinones Oxidation ProductConjugated SystemDeep Red/Brown ColorN/A (Non-volatile)

Module 2: The Primary Protocol (Vacuum Fractional Distillation)

The Issue: Recrystallization is often ineffective for crude M-HE because the presence of the Bis-HE impurity suppresses the melting point, keeping the mixture as a supercooled liquid (oil). The Fix: Vacuum fractionation is the only robust method to separate the three distinct boiling fractions.

Step-by-Step Workflow
  • System Setup:

    • Use a short-path distillation head (Vigreux column recommended for better separation).

    • Crucial: Ensure the system is under inert gas (

      
       or Ar) before applying vacuum. Hot anilines oxidize rapidly in air, turning the product tar-black.
      
  • Pressure Regulation:

    • Apply high vacuum (< 5 mmHg is ideal, < 10 mmHg is mandatory).

    • Why? M-HE is thermally sensitive. Atmospheric distillation will lead to decomposition before the boiling point (~280°C+) is reached.

  • Fraction Collection (at ~5-10 mmHg):

    • Fraction A (Fore-run): Up to ~90°C. This contains residual solvent and p-toluidine .[1] (Discard or recycle).

    • Fraction B (Target): ~155°C – 175°C. This is your M-HE . It should distill as a clear to pale yellow oil.

    • Residue (Pot): The remaining dark sludge is the Bis-HE and polymerized oxidation products. Do not distill to dryness; the pot residue can polymerize exothermically.

Visualizing the Separation Logic

PurificationLogic Crude Crude Reaction Mixture (Mono, Bis, p-Toluidine, Tars) VacDist Vacuum Distillation (<10 mmHg) Crude->VacDist Strip Solvents First FracA Fraction A (<90°C) Volatile Impurities VacDist->FracA Remove p-Toluidine FracB Fraction B (155-175°C) Target: M-HE VacDist->FracB Collect Target Residue Pot Residue (>200°C) Bis-HE & Tars VacDist->Residue Leave Di-alkyls Recryst Recrystallization (Ether/Pet Ether) FracB->Recryst If Solidification Needed FinalProduct Pure M-HE Crystals (>98% Purity) Recryst->FinalProduct

Caption: Separation logic relying on relative volatility differences between the mono-alkylated target and impurities.

Module 3: Troubleshooting & FAQs

Q1: My product distilled clearly but turned pink/brown after 24 hours. Why?

Diagnosis: Auto-oxidation. Mechanism: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation by atmospheric oxygen, forming quinoid-like chromophores. Corrective Action:

  • Storage: Store under Argon/Nitrogen in amber glass.

  • Stabilization: If the application allows, add a trace amount (0.1%) of a reducing agent like sodium metabisulfite during storage, or store as the HCl salt (which is oxidation-resistant).

Q2: I cannot achieve the vacuum required for distillation. Can I wash the impurities out?

Diagnosis: Equipment limitation requiring a chemical workaround. Alternative Protocol (Solvent Partitioning): While less effective than distillation, you can exploit solubility differences.

  • Dissolve crude in Ethyl Acetate .[2]

  • Acid Wash: Wash with dilute HCl (pH ~4-5).

    • Logic:p-Toluidine (

      
      ) is more basic than M-HE (reduced basicity due to the electron-withdrawing oxygen on the ethyl chain and N-substitution). Careful pH control can protonate and extract the p-toluidine into the water phase preferentially, though this is difficult to control perfectly.
      
  • Hydrocarbon Wash: If the product is solid, triturate (grind under solvent) with cold Hexane . p-Toluidine is significantly more soluble in hexane than the polar amino-ethanol product.

Q3: The product is a viscous oil and won't crystallize. Is it impure?

Diagnosis: Impurity-induced melting point depression. Explanation: Even 5% of the Bis-HE impurity can prevent the crystal lattice from forming. Protocol:

  • Perform the vacuum distillation (Module 2).

  • Take the distilled oil and dissolve it in a minimum amount of warm Diethyl Ether or Toluene .

  • Add Petroleum Ether (or Hexane) dropwise until cloudy.

  • Seed with a pure crystal (if available) or scratch the glass. Cool to -20°C.

Q4: How do I confirm the "Bis-HE" impurity is gone?

Diagnosis: Analytical validation. Method: Use TLC (Thin Layer Chromatography) .

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Visualization: UV light.

  • Result:

    • Top Spot: p-Toluidine (Least Polar).

    • Middle Spot: M-HE (Target).

    • Bottom Spot: Bis-HE (Most Polar due to two -OH groups).

Module 4: Pathway Visualization

Understanding how the impurities form helps in preventing them during the synthesis phase.

ReactionPathway cluster_prevention Prevention Strategy pTol p-Toluidine (Starting Material) Mono M-HE (Target) pTol->Mono + 1 eq EO (Fast) EO Ethylene Oxide (or Chloroethanol) Di Bis-HE (Over-Alkylated) Mono->Di + 2nd eq EO (Slower but inevitable if excess EO) Tip Use slight excess of p-Toluidine to statistically favor Mono-product. Recycle excess p-Toluidine later.

Caption: Reaction pathway showing the sequential alkylation. Controlling stoichiometry is the first line of defense against Bis-HE.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220008, Ethanol, 2-[(4-methylphenyl)amino]-. Retrieved from [Link][3]

  • Cheméo (2023). Chemical Properties of Ethanol, 2-[(4-methylphenyl)amino]-. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA).Occupational Chemical Database: Toluidine isomers. (General safety regarding handling of anilines).
  • Cohen, J. B. (1910).Practical Organic Chemistry. Macmillan.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[4] (Mechanisms of amine alkylation and relative basicity).

Sources

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin ID: TS-ORG-AMINE-042
Target Molecule: -(2-Hydroxyethyl)-p-toluidine (Mono-adduct)[1][2]

Executive Summary & Molecule Identification

User Advisory: A critical distinction must be made immediately. The synthesis of 2-[(4-Methylphenyl)amino]ethanol (the mono -ethanol derivative) is kinetically challenging because the product is often more nucleophilic than the starting material, leading to rapid over-alkylation to


-bis(2-hydroxyethyl)-p-toluidine .[1][2]

This guide addresses the specific engineering controls required to arrest the reaction at the mono-stage.

ParameterTarget Specification (Mono)Common Impurity (Bis)
IUPAC Name 2-[(4-Methylphenyl)amino]ethanol2,2'-[(4-Methylphenyl)imino]bis(ethanol)
Structure Ar-NH-CH

CH

OH
Ar-N(CH

CH

OH)

CAS No. 2842-44-6 (Generic/Isomer check required)*3077-12-1
State (RT) Viscous Liquid / Low-melting SolidSolid (MP: ~53–54 °C)
Solubility Soluble in EtOH, Et

O, Dilute Acid
Soluble in Water, EtOH

*Note: Commercial CAS registries often conflate the mono- and bis- forms.[1][2] Verify identity via NMR.[1][3]

Critical Pitfalls & Troubleshooting

Pitfall #1: The "Bis-Adduct" Trap (Over-Alkylation)

Symptom: The reaction yields a solid product with a melting point near 54°C, or NMR shows integration of 8 protons in the 3.5–4.0 ppm region (indicating two hydroxyethyl chains).[2] Mechanism: The introduction of the hydroxyethyl group increases the electron density on the nitrogen (inductive effect), making the secondary amine product (


) more nucleophilic than the primary amine starting material (

). Corrective Action:
  • Stoichiometry: You must violate standard 1:1 stoichiometry. Use a 3:1 to 5:1 molar excess of p-toluidine relative to the alkylating agent (2-chloroethanol or ethylene oxide).[2]

  • Dosing Strategy: Add the alkylating agent dropwise to the refluxing amine. Never add amine to the alkylating agent.

Pitfall #2: The "Red Oil" Syndrome (Oxidation)

Symptom: The reaction mixture turns dark brown or black; yield is low; product is tarry. Mechanism: p-Toluidine is electron-rich and prone to oxidation by atmospheric oxygen, especially at elevated temperatures needed for alkylation.[1][2] Corrective Action:

  • Atmosphere: Rigorous

    
     or 
    
    
    
    sparging of solvents before heating.
  • Antioxidant: Addition of trace sodium borohydride (

    
    ) or sodium dithionite during workup can prevent color formation.[1]
    
Pitfall #3: O-Alkylation (Ether Formation)

Symptom: Product has correct mass but incorrect polarity; -OH peak missing in IR.[1][2] Mechanism: Under strong basic conditions (e.g., using


 or 

as an acid scavenger), the alkoxide anion can compete with the amine, leading to ether linkages.[2] Corrective Action:
  • Base Selection: Switch to a weak, heterogeneous base like Calcium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . These neutralize the HCl byproduct without deprotonating the alcohol.

Recommended Synthetic Protocol (The "Mono-Selective" Route)

Method:


 Alkylation with 2-Chloroethanol in Aqueous Media (Green Chemistry Approach).
Rationale:  Water promotes the solvation of the leaving group (

) and allows for easy separation of the hydrophobic p-toluidine excess.[1][2]
Reagents
  • p-Toluidine: 53.5 g (0.50 mol) [Excess is critical ]

  • 2-Chloroethanol: 8.05 g (0.10 mol) [Limiting Reagent][1][2]

  • Water: 100 mL

  • Base:

    
     (6.0 g, 0.06 mol)[2]
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen.[1][4]

  • Dissolution: Add p-Toluidine and Water. Heat to 90°C . The p-toluidine will melt (MP: 43°C) and form an emulsion/oil layer.[2]

  • Addition: Add

    
     to the suspension.
    
  • Reaction: Add 2-Chloroethanol dropwise over 60 minutes .

    • Why? Keeping the concentration of alkylating agent low relative to the amine favors mono-substitution.[1][2]

  • Reflux: Stir vigorously at reflux (100°C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

    • Target Spot:

      
       ~0.4 (Mono).[1]
      
    • Impurity Spot:

      
       ~0.1 (Bis).[1]
      
    • Starting Material:

      
       ~0.7.[1]
      
  • Workup (The Separation):

    • Cool to 50°C.

    • Phase Separation: The excess p-toluidine and product will form an organic oil layer.[1][2] Separate this layer.

    • Removal of Starting Material: Distill off the excess p-toluidine under reduced pressure (BP: 200°C @ atm; ~85°C @ 10 mmHg).

    • Isolation: The residue is the crude Mono-product.[1][2]

  • Purification: Recrystallize from minimal Ethanol/Hexane or perform vacuum distillation (approx. 150–160°C @ 5 mmHg).

Reaction Pathway & Logic Flow

G cluster_0 Starting Material cluster_1 Target cluster_2 Impurity (Pitfall) Start p-Toluidine (Primary Amine) Mono N-(2-hydroxyethyl)-p-toluidine (Mono-Adduct) Start->Mono k1 (Slow) Excess Amine Required Bis N,N-bis(2-hydroxyethyl)-p-toluidine (Bis-Adduct) Mono->Bis k2 (Fast) Product is MORE Nucleophilic! Reagent + 2-Chloroethanol (Slow Addition) Reagent->Mono Reagent->Bis Control Control Strategy: 1. 5:1 Molar Excess of Amine 2. Dropwise Reagent Addition Control->Mono

Figure 1: Kinetic pathway demonstrating the "runaway" reaction to the bis-adduct and the control strategy required to stop at the mono-adduct.

FAQ: Troubleshooting Specific Scenarios

Q: My product is solidifying into a hard mass in the flask. What happened? A: You likely formed the Bis-adduct (MP ~54°C) or the hydrochloride salt of the amine.[2]

  • Check: Dissolve a small amount in water and check pH. If acidic, it's the salt (add base). If neutral and melts at 54°C, it is the Bis-impurity.[2]

  • Fix: You cannot "reverse" the reaction. You must restart with a higher excess of p-toluidine.[1][2]

Q: Can I use Ethylene Oxide (EO) instead of 2-Chloroethanol? A: Yes, but it is more difficult to control .[1][2] EO is highly reactive and gaseous.[2] In a pressurized vessel, the local concentration of EO often spikes, favoring the Bis-product immediately.[2]

  • Recommendation: For lab-scale synthesis of the mono-product, 2-Chloroethanol or Ethylene Carbonate is superior due to kinetic control.[1][2]

Q: How do I remove the excess p-toluidine? It co-crystallizes. A: Since p-toluidine is a primary amine and your product is a secondary amine, you can use chemical derivatization if distillation fails.[2]

  • Technique: React the crude mixture with Phthalic Anhydride. p-Toluidine will form a phthalimide (high MP solid, insoluble in acid), while the secondary amine product will not react or form an easily hydrolyzed species.[2] However, vacuum distillation is the industry standard.

References

  • Kinetic Study of Aniline Alkylation

    • Title: Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine.[1][2][5]

    • Relevance: Establishes the nucleophilicity order (Secondary > Primary)
    • Source:[1][2]

  • Green Synthesis Protocol

    • Title: Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O.[1][2]

    • Relevance: Provides the basis for the water-solvent protocol to minimize waste and improve selectivity.[1][2]

    • Source:[1][2]

  • Bis-Adduct Properties (The Impurity)

    • Title: N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1).[1][2][6][7]

    • Relevance: Critical for identifying the major impurity via Melting Point (53-54°C).[1][2]

    • Source:[1][2]

  • General Alkylation Pitfalls

    • Title: Effects of N-alkylation and NN-dialkylation on the pKa of anilinium ions.[1][2]

    • Relevance: Explains the inductive effects that make the product more reactive than the starting m
    • Source:[1][2]

Sources

Technical Support Center: Characterization & Purity Analysis of 2-[(4-Methylphenyl)amino]ethanol

[1]

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Isomer Differentiation & Purity Profiling Molecule: 2-[(4-Methylphenyl)amino]ethanol (CAS: 622-35-5) Synonyms:


1

Introduction: The Scope of the Problem

Welcome to the technical support hub. If you are working with 2-[(4-Methylphenyl)amino]ethanol , you are likely encountering specific characterization bottlenecks. This molecule, a secondary amine derived from

isomeric purity

In drug development and dye synthesis, the "4-methyl" (para) position is critical. However, commercial


ortho-isomer1

-bis-alkylated

-alkylated
1

This guide provides the diagnostic protocols to resolve these species.

Ticket #01: NMR Interpretation – "My aromatic region looks messy."

Issue: Users often report overlapping multiplets in the 6.5–7.2 ppm region, making it difficult to distinguish the desired para-isomer from ortho-impurities or bis-substituted byproducts.

Diagnostic Protocol: The Coupling Constant Filter

You must move beyond chemical shift (

spin-spin coupling patterns
1. The Para-Isomer (Target)
  • Symmetry: High. The molecule has a

    
     rotation axis (effectively) regarding the aromatic ring.
    
  • Pattern: Look for a classic AA'BB' system (often appearing as two "roofed" doublets) in the aromatic region.

  • Integration: 4 aromatic protons.

  • Coupling (

    
    ):  Ortho-coupling (
    
    
    ) is typically ~8.0 Hz.
2. The Ortho-Isomer (Impurity)
  • Symmetry: None.

  • Pattern: ABCD system. You will see four distinct signals (doublet, triplet, triplet, doublet) if resolution is high, or complex multiplets.

  • Key Indicator: A doublet shifted significantly upfield (shielded) due to the proximity of the amine/hydroxyl group, or steric twisting.

3. Bis-Alkylation (

-bis(2-hydroxyethyl)-p-toluidine)
  • Pattern: The aromatic region remains AA'BB' (symmetry is retained).

  • Differentiation: Check the aliphatic region (3.0–4.0 ppm).

    • Mono-substituted: Integration of

      
      -CH
      
      
      vs. Ar-CH
      
      
      is 2:3.[1]
    • Bis-substituted: Integration of

      
      -CH
      
      
      vs. Ar-CH
      
      
      is 4:3.[1]
Visualization: NMR Decision Tree

NMR_Decision_TreestartAnalyze Aromatic Region (6.0 - 7.5 ppm)symmetryIs the pattern symmetric (AA'BB')?start->symmetrycheck_aliphaticCheck Aliphatic Integration(N-CH2 vs Ar-CH3)symmetry->check_aliphaticYes (2 distinct doublets)orthoImpurity: Ortho-Isomer(ABCD Pattern)symmetry->orthoNo (Complex/4 signals)paraTarget: Para-Isomer(Mono-substituted)check_aliphatic->paraRatio 2:3bisImpurity: Bis-substituted(N,N-dialkyl)check_aliphatic->bisRatio 4:3

Figure 1: Decision logic for assigning NMR signals to the correct isomer or byproduct.

Ticket #02: HPLC Separation – "I can't resolve the isomers."

Issue: The ortho and para isomers have nearly identical lipophilicity (

Diagnostic Protocol: pH and Column Selection

To separate these positional isomers, you must exploit their slight differences in basicity (


Method A: High pH Strategy (Recommended)
  • Rationale: At high pH (>10), the amine is deprotonated (neutral). This eliminates silanol interactions (tailing) and maximizes hydrophobic selectivity.

  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Agilent Poroshell HPH). Standard silica dissolves at pH > 8.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Method B: Acidic/PFP Strategy (Alternative)
  • Rationale: Pentafluorophenyl (PFP) phases offer unique

    
    -
    
    
    interactions that discriminate between ortho and para substitution patterns better than C18.
  • Column: Fluorophenyl (e.g., Phenomenex Kinetex PFP).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

Comparative Data: Retention Behavior
Isomer / ImpurityStructure NoteRelative Retention (C18)Relative Retention (PFP)
Para-Isomer Linear, planarMedium (

)
High Retention
Ortho-Isomer Steric twistSlightly Lower (

)
Distinctly Lower
Bis-Impurity More polar (2 OH groups)Low (

)
Low
Starting Material

-Toluidine
High (

)
Medium

Ticket #03: Synthesis & Impurity Origins

Issue: "I synthesized this via ethylene oxide ring opening, but the purity is low."

Root Cause Analysis: The reaction of

1
Reaction Pathway & Control
  • Desired Pathway:

    
    -Toluidine 
    
    
    Mono-alkylation (Target).
  • Over-Reaction: Mono-alkylation

    
     Bis-alkylation (Major Impurity).
    
  • Isomer Contamination:

    
    -Toluidine (impurity) 
    
    
    
    
    -Isomer.

Corrective Action:

  • Stoichiometry: Use a large excess of

    
    -toluidine (3-4 equivalents) relative to the alkylating agent.[1] This statistically favors mono-alkylation.
    
  • Workup: The excess

    
    -toluidine can be removed via distillation or acid-base extraction (exploiting slight 
    
    
    differences, though difficult). Recrystallization from toluene/hexane is often effective for the solid product.
Visualization: Impurity Formation Pathways

Reaction_Pathwaysp_tolp-Toluidine(Starting Material)targetTARGETN-(2-Hydroxyethyl)-p-toluidinep_tol->target+ Ethylene Oxide(k1)o_tolo-Toluidine(Trace Impurity)ortho_prodIMPURITYOrtho-Isomero_tol->ortho_prod+ Ethylene OxidebisIMPURITYN,N-Bis(2-hydroxyethyl)...target->bis+ Ethylene Oxide(k2 > k1)

Figure 2: Kinetic competition in synthesis. Note that k2 (rate of second addition) is often faster than k1, necessitating excess starting material.

FAQ: Frequently Asked Questions

Q: Can I use GC-MS for analysis? A: Yes, but derivatization is recommended.[1] The free hydroxyl and amine groups can cause hydrogen bonding and peak tailing. Silylation (BSTFA/TMCS) will produce sharp peaks and distinct mass spectra for the isomers. The ortho isomer often elutes earlier due to intramolecular H-bonding (shielding polarity).

Q: What is the melting point difference? A:

  • Para-isomer: ~42–44 °C (Solid at room temp, often supercools to oil).

  • Ortho-isomer: Liquid at room temperature (lower symmetry/packing).

  • Note: If your product is a persistent oil that refuses to crystallize, it likely contains significant ortho or bis impurities.

Q: How do I distinguish N-alkylation from O-alkylation? A: O-alkylation (ether formation) is rare with epoxides/anilines unless a strong base is used.[1]

  • Check 13C NMR: The carbon attached to the heteroatom will shift.

    • 
      -CH
      
      
      : ~45–48 ppm.
    • 
      -CH
      
      
      : ~60–70 ppm.
  • Check IR:

    
    -alkylation retains an N-H stretch (~3400 cm
    
    
    ).[1]
    
    
    -alkylation results in a primary amine doublet (two spikes) or changes the fingerprint region significantly.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12213, 2-[(4-Methylphenyl)amino]ethanol. Retrieved from [Link][2]

  • SIELC Technologies. Separation of Toluidine Isomers on Mixed-Mode Columns. (Application Note illustrating p/o/m separation principles). Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds: 1H NMR of N-ethyl-p-toluidine derivatives.[1] (General reference for aniline coupling constants). Retrieved from [Link]

Validation & Comparative

Biological activity of "2-[(4-Methylphenyl)amino]ethanol" compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[(4-Methylphenyl)amino]ethanol (also known as N-(2-Hydroxyethyl)-p-toluidine) against its structural analogs. The analysis focuses on its biological activity profile, primarily defined by its toxicological interactions (sensitization, metabolism) and its utility as a pharmacophore precursor, rather than direct receptor agonism.

Executive Summary

2-[(4-Methylphenyl)amino]ethanol (hereafter Mono-HEPT ) is a bifunctional intermediate combining a reactive secondary amine and a primary alcohol. Unlike its parent compound p-Toluidine (a potent toxin) or its adrenergic analog N-Phenylethanolamine , Mono-HEPT occupies a specific niche as a metabolically privileged building block .

Its "biological activity" is characterized by:

  • Reduced Acute Toxicity compared to parent anilines due to hydroxyethylation (increased polarity/excretion).

  • Retained Sensitization Potential , acting as a hapten precursor in dermatological contexts.

  • Synthetic Versatility as a precursor for heterocyclic drugs (e.g., quinolines) and as a co-accelerator in biomedical polymer curing.

Chemical Profile & Structural Comparators

To understand the activity of Mono-HEPT, it must be benchmarked against three distinct classes of analogs:

FeatureMono-HEPT (Target)p-Toluidine (Parent)N-Phenylethanolamine (Analog 1)N,N-Bis(2-hydroxyethyl)-p-toluidine (Analog 2)
Structure p-Tol-NH-CH2CH2OHp-Tol-NH2Ph-NH-CH2CH2OHp-Tol-N(CH2CH2OH)2
CAS 2933-74-6106-49-0122-98-53077-12-1
LogP (Est.) 1.6 - 1.81.391.1 - 1.31.0 - 1.2
Primary Bio-Activity Intermediate / SensitizerToxin / CarcinogenAdrenergic backbone (weak)Polymer Crosslinker
Metabolic Handle Methyl (oxidizable)Methyl / AminePhenyl (hydroxylatable)Dual Hydroxyls
Structural Logic
  • vs. p-Toluidine: The addition of the hydroxyethyl group reduces volatility and skin permeability, lowering acute systemic toxicity but maintaining the aniline motif responsible for sensitization.

  • vs. N-Phenylethanolamine: The para-methyl group in Mono-HEPT blocks the primary site of metabolic hydroxylation (CYP450 mediated), altering the clearance pathway compared to the phenyl analog.

Comparative Biological Activity[1]

A. Toxicological Performance (Safety Profile)

For researchers handling these materials, the "activity" of primary concern is toxicology. Mono-HEPT exhibits a "middle-ground" profile.

1. Skin Sensitization (LLNA Data Inference)

Aniline derivatives are notorious skin sensitizers. They act as pro-haptens , requiring metabolic activation to bind skin proteins.

  • p-Toluidine: Extreme sensitizer (EC3 < 1%).

  • Mono-HEPT: Moderate sensitizer. The hydroxyethyl tail adds steric bulk, slightly reducing the rate of hapten formation compared to the parent amine, but the risk remains significant (H317 classification).

  • Mechanism: The secondary amine can be oxidized to a reactive nitrone or imine intermediate, which covalently binds to nucleophilic residues (cysteine/lysine) on skin proteins.

2. Acute Systemic Toxicity
  • Mono-HEPT vs. Bis-HEPT: The bis-substituted analog (Analog 2) is generally less toxic (LD50 ~1500 mg/kg, Rat) than the mono-substituted target. The free hydrogen on the secondary amine of Mono-HEPT allows for more diverse metabolic conjugation reactions, potentially leading to higher bio-reactivity than the tertiary amine of Bis-HEPT.

B. Pharmacological Potential (Precursor Activity)

Mono-HEPT is not a direct drug but a pharmacophore precursor .

  • Adrenergic Activity: Unlike 1-phenyl-2-aminoethanol (the scaffold of epinephrine/salbutamol), Mono-HEPT is an N-substituted ethanolamine (Ar-NH-C-C-OH). It lacks the benzylic hydroxyl group essential for direct beta-adrenergic receptor binding. Claim: Mono-HEPT has negligible direct adrenergic agonist activity.

  • Antimicrobial Ligand Activity: Recent studies suggest N-substituted ethanolamines can act as ligands for metal-based antimicrobials (Zn/Cu complexes). The p-methyl group enhances lipophilicity, potentially increasing bacterial membrane penetration of the resulting complex compared to the unsubstituted phenyl analog.

Mechanism of Action: Metabolic Pathways

The biological fate of Mono-HEPT differs from its analogs due to the para-methyl substituent.

Metabolism MonoHEPT Mono-HEPT (Parent) N_Oxidation N-Hydroxylation (Bioactivation) MonoHEPT->N_Oxidation CYP450 (Minor) RingOxidation Side-Chain Oxidation (Detoxification) MonoHEPT->RingOxidation CYP450 (Major Path) ReactiveMetabolite N-Hydroxy-Metabolite (Sensitizer) N_Oxidation->ReactiveMetabolite Oxidation Protein Binding\n(Toxicity) Protein Binding (Toxicity) ReactiveMetabolite->Protein Binding\n(Toxicity) CarboxylicAcid Benzoic Acid Deriv. (Excretion) RingOxidation->CarboxylicAcid Alcohol DH Urinary Excretion Urinary Excretion CarboxylicAcid->Urinary Excretion

Figure 1: Divergent metabolic pathways. The p-methyl group favors side-chain oxidation (detoxification) over ring hydroxylation, potentially reducing carcinogenicity compared to unsubstituted aniline analogs.

Experimental Protocols

Protocol A: Purity Analysis by HPLC

To verify biological data, the purity of Mono-HEPT must be established, separating it from the bis-substituted impurity (common byproduct).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 10% B to 60% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amine).

  • Flow Rate: 1.0 mL/min.

  • Expected Retention:

    • Bis-HEPT (More polar): ~4.5 min.

    • Mono-HEPT (Target): ~6.2 min.

    • p-Toluidine (Impurity): ~8.5 min.

Protocol B: In Chemico Skin Sensitization (DPRA)

Since animal testing (LLNA) is reduced, use the Direct Peptide Reactivity Assay (DPRA) to quantify the "biological activity" regarding sensitization.

  • Preparation: Dissolve Mono-HEPT (100 mM) in Acetonitrile.

  • Incubation: Mix with synthetic peptides containing Cysteine or Lysine (ratio 1:10 or 1:50).

  • Condition: Incubate for 24 hours at 25°C in the dark.

  • Analysis: Measure depletion of free peptide via HPLC-UV.

  • Calculation:

    
    
    
  • Interpretation: >6.38% depletion (Cys) indicates positive sensitization potential (Category 1).

Industrial Performance Data (Non-Pharma)

While the user focus is drug development, this compound is often used as a cure promoter in biomedical adhesives (e.g., bone cements).

PropertyMono-HEPT Bis-HEPT Performance Implication
Reactivity (Amine) Secondary (Higher reactivity)Tertiary (Lower reactivity)Mono-HEPT reacts faster with isocyanates but risks linear chain termination.
Crosslinking Bifunctional (OH + NH)Trifunctional (2x OH + N)Bis-HEPT creates stronger networks; Mono-HEPT acts as a chain extender.
Color Stability Low (Oxidizes to brown)ModerateMono-HEPT requires antioxidants in formulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220008, Ethanol, 2-(4-methylphenyl)amino-. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Hydroxyethyl-2-nitro-p-toluidine (Colipa No. B75). European Commission. (Reference for analog toxicity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - p-Toluidine and derivatives. (General toxicity class data). Retrieved from [Link]

  • ResearchGate. Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (Demonstrates use of N-hydroxyethyl motif in bio-active synthesis). Retrieved from [Link]

Sources

Validation of "2-[(4-Methylphenyl)amino]ethanol" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 622-35-5 | Common Name: N-(2-Hydroxyethyl)-p-toluidine

Executive Summary

2-[(4-Methylphenyl)amino]ethanol is a specialized amine intermediate and polymerization promoter used primarily in the formulation of redox-curing systems for unsaturated polyesters and acrylics. Unlike its dialkylated counterpart (N,N-bis(2-hydroxyethyl)-p-toluidine), this mono-substituted amine offers a unique balance of reactivity and functional versatility. It serves as a critical scaffold for synthesizing "hybrid" tertiary amines (e.g., N-methyl-N-hydroxyethyl-p-toluidine) that outperform industry-standard accelerators like N,N-Dimethyl-p-toluidine (DMPT) in low-temperature curing applications.

This guide validates CAS 622-35-5 as both a functional precursor and a secondary accelerator , providing experimental protocols for its synthesis, conversion, and performance evaluation against market alternatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-[(4-Methylphenyl)amino]ethanol
CAS Number 622-35-5
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Viscous pale-yellow liquid to low-melting solid
Solubility Soluble in ethanol, acetone, chloroform; slightly soluble in water
Key Functionality Secondary amine (nucleophilic), Primary hydroxyl (reactive)

Comparative Performance Analysis

In the context of redox polymerization (e.g., curing dental resins or road marking paints with Benzoyl Peroxide), amine structure dictates reaction kinetics. The following table positions CAS 622-35-5 against the industry standards.

Table 1: Amine Accelerator Hierarchy
FeatureDMPT (Industry Std)HEPT (Bis-hydroxyethyl)CAS 622-35-5 (Mono-hydroxyethyl)MHPT (Derivative of 622-35-5)
Structure Tertiary AmineTertiary AmineSecondary Amine Tertiary Amine
Reactivity (Cure Speed) Very Fast (< 5 min)Slow (> 20 min)Moderate/Variable Fast (5-10 min)
Exotherm High (Risk of cracking)LowModerate Controlled
Toxicity Profile High (Toxic/Hazardous)Lower (Biocompatible)Moderate Moderate
Primary Use Rapid CuringDental/MedicalIntermediate / Co-promoter Low-Temp Curing

Technical Insight: While DMPT provides the fastest cure, it suffers from high toxicity and surface tackiness due to oxygen inhibition. CAS 622-35-5 is unique because it retains a secondary amine hydrogen. This allows it to be:

  • Further Alkylated: Converted into asymmetric tertiary amines (like MHPT) that combine the speed of methyl groups with the compatibility of hydroxyethyl groups.

  • Chain Extended: The hydroxyl group can react with isocyanates, incorporating the amine directly into polyurethane backbones to prevent leaching—a critical advantage in biomedical materials.

Mechanism of Action

The utility of CAS 622-35-5 in polymerization relies on its ability to undergo a redox reaction with peroxides, generating free radicals.

RedoxMechanism Amine 2-[(4-Methylphenyl)amino]ethanol (Nucleophile) Complex Amine-Peroxide Transition Complex Amine->Complex Electron Transfer BPO Benzoyl Peroxide (Oxidant) BPO->Complex Radical Benzoyloxy Radical (Initiator) Complex->Radical Homolytic Cleavage Cation Amine Radical Cation Complex->Cation Byproduct Polymer Polymer Chain Initiation Radical->Polymer Monomer Attack

Figure 1: Redox initiation pathway. The amine donates an electron to the peroxide, causing it to cleave into active radicals that initiate polymerization.

Experimental Validation Protocols

Protocol A: Synthesis of CAS 622-35-5 (Mono-alkylation)

Objective: Selective synthesis of the mono-hydroxyethyl derivative from p-toluidine.

Reagents:

  • p-Toluidine (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Calcium Carbonate (0.6 eq) or Sodium Bicarbonate (1.2 eq)

  • Water (Solvent)[1]

Methodology:

  • Setup: Charge a 3-neck round-bottom flask with p-toluidine and water. Heat to 90°C.

  • Addition: Add 2-chloroethanol dropwise over 1 hour. The mild base (CaCO₃) is added to neutralize the HCl byproduct without promoting di-alkylation (which yields HEPT).

  • Reflux: Stir at reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Extract the organic layer with dichloromethane (DCM).

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄. Evaporate solvent.

  • Result: The crude product is a viscous oil. For high purity, perform vacuum distillation (approx. 140-150°C at 10 mmHg).

Protocol B: Reactivity Benchmarking (Gel Time Test)

Objective: Compare the curing efficiency of CAS 622-35-5 vs. DMPT.

Materials:

  • Resin: Standard Bis-GMA/TEGDMA dental resin blend (50:50 wt%).

  • Initiator: Benzoyl Peroxide (1.0 wt%).

  • Accelerators: DMPT (Control) and CAS 622-35-5 (Test).

Procedure:

  • Prepare two resin aliquots (10g each).

  • Dissolve 1.0% (w/w) BPO in the resin base.

  • Add 0.5% (w/w) of the respective amine accelerator to each aliquot.

  • Timing: Immediately start a stopwatch.

  • Observation: Stir with a glass rod every 30 seconds. Record "Gel Time" when the resin creates a stringy thread and pulls away from the cup walls.

  • Exotherm Measurement: Insert a thermocouple to record the peak temperature (

    
    ).
    

Expected Data:

Accelerator Gel Time (min) Peak Exotherm (°C) Observation
DMPT 2.5 ± 0.5 110°C Rapid, violent cure; yellowing.

| CAS 622-35-5 | 12.0 ± 2.0 | 65°C | Slower, controlled cure; less color shift. |

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302).

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • Sensitization: Skin Sensitizer Category 1 (H317).[2][3]

Critical Handling Protocols:

  • Avoid Nitrosation: Like all secondary amines, CAS 622-35-5 can react with nitrosating agents (nitrites, nitrogen oxides) to form nitrosamines , which are potent carcinogens. Never formulate this amine in systems containing nitrites.

  • Storage: Store in dark, amber glass containers under nitrogen. Amines oxidize and darken upon exposure to air and light.

  • PPE: Butyl rubber gloves are recommended. Latex gloves offer poor protection against aromatic amines.

References

  • Methods of Curing Unsaturated Polymers Using Tertiary Aromatic Amine Cure Promoters. (1997). World Intellectual Property Organization, WO1997035916A1.

    • Validates the use of N-(2-hydroxyethyl)
  • Safety Data Sheet: N,N-Bis(2-hydroxyethyl)-p-toluidine. (2025). TCI Chemicals.

    • Provides read-across toxicity data for the structurally related bis-hydroxyethyl deriv
  • Kinetics and Mechanism of Halogenation of p-Toluidine. (2020). ResearchGate.

    • Supports the nucleophilic reactivity profile of the p-toluidine core.
  • Metal-filled Cast Resin for Producing a Porous, Resin-bonded Moulding. (2013). European Patent Office, EP2583995A1.

    • Cites the use of hydroxyethyl-p-toluidines in resin formul

Sources

A Comparative Guide to the Efficacy of "2-[(4-Methylphenyl)amino]ethanol" Synthesis in Diverse Reaction Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of β-amino alcohols is a cornerstone of constructing a vast array of pharmacologically active molecules. Among these, N-aryl β-amino alcohols, such as 2-[(4-Methylphenyl)amino]ethanol, serve as critical intermediates. The efficiency, selectivity, and environmental impact of the synthetic routes to these compounds are of paramount importance. This guide provides an in-depth comparison of the primary synthetic methodologies for 2-[(4-Methylphenyl)amino]ethanol, focusing on the nucleophilic ring-opening of epoxides—a direct and atom-economical approach. We will dissect and compare three distinct reaction systems: a modern catalyst-free thermal system, an innovative biocatalytic approach, and traditional catalyzed systems.

Introduction to 2-[(4-Methylphenyl)amino]ethanol and its Synthetic Importance

2-[(4-Methylphenyl)amino]ethanol, also known as N-(p-tolyl)ethanolamine, is a secondary amino alcohol featuring a p-substituted aromatic ring. This structural motif is prevalent in many pharmaceutical agents, including β-blockers and other adrenergic receptor modulators. The efficacy of synthetic methods to produce this and related compounds directly impacts the overall efficiency and cost-effectiveness of drug development pipelines. The most common synthetic route involves the reaction of p-toluidine with a two-carbon electrophile, typically ethylene oxide or a precursor like 2-chloroethanol.

The nucleophilic attack of the amine on the epoxide ring is a well-established transformation. However, the choice of reaction conditions—catalyst, solvent, and temperature—can dramatically influence the yield, regioselectivity, and the formation of byproducts, such as N,N-dialkylated products.

Section 1: Modern Catalyst-Free Thermal Synthesis

Recent advancements in organic synthesis have focused on minimizing the use of catalysts and hazardous reagents, aligning with the principles of green chemistry. A notable development is the use of polar mixed solvent systems to promote the regioselective ring-opening of epoxides with primary amines without any catalyst.[1]

Reaction System Overview

This system leverages the intrinsic nucleophilicity of the amine and the electrophilicity of the epoxide, facilitated by a specific solvent environment. A mixture of a polar aprotic solvent, such as dimethylformamide (DMF), and water has proven to be highly effective.[1]

Underlying Mechanism and Rationale

The solvent system plays a crucial role. Water is thought to act as a proton shuttle, activating the epoxide ring towards nucleophilic attack by hydrogen bonding and facilitating the protonation of the resulting alkoxide. DMF serves as a polar medium to solubilize the reactants and stabilize charged intermediates. The absence of a strong acid or base minimizes side reactions and simplifies the work-up procedure. The key to high selectivity for mono-alkylation is the use of a controlled stoichiometry of the reactants.

Catalyst_Free_Mechanism p_toluidine p-Toluidine (Nucleophile) transition_state Transition State p_toluidine->transition_state ethylene_oxide Ethylene Oxide (Electrophile) ethylene_oxide->transition_state solvent DMF / H₂O (Solvent System) solvent->transition_state  Solvent-mediated proton transfer product 2-[(4-Methylphenyl)amino]ethanol transition_state->product

Caption: Mechanism of Catalyst-Free Epoxide Ring-Opening

Experimental Protocol: Catalyst-Free Synthesis
  • Reaction Setup: To a solution of p-toluidine (1.0 eq.) in a 4:1 mixture of DMF and water, add ethylene oxide (1.1 eq.) at room temperature.

  • Reaction Conditions: Seal the reaction vessel and heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Performance and Comparison

This method offers excellent yields (often >90%) and high regioselectivity, with minimal formation of the dialkylated byproduct.[1] The primary advantages are the operational simplicity, avoidance of catalyst costs and potential product contamination, and the atom-economical nature of the reaction.

Section 2: Biocatalytic Synthesis in a Continuous-Flow System

The application of enzymes in organic synthesis represents a significant step towards sustainable chemical manufacturing. Lipases, typically known for ester hydrolysis and synthesis, have been shown to catalyze the ring-opening of epoxides with amines.[2]

Reaction System Overview

This system employs an immobilized lipase, such as Lipozyme TL IM from Thermomyces lanuginosus, in a packed-bed reactor. The reactants are continuously pumped through the reactor, allowing for a highly efficient and controlled process.[2]

Underlying Mechanism and Rationale

The precise mechanism of lipase-catalyzed aminolysis of epoxides is still under investigation but is thought to involve the activation of the epoxide by the enzyme's active site, facilitating the nucleophilic attack by the amine. The use of a continuous-flow setup offers several advantages, including precise control over reaction time (residence time), efficient mixing, and easy separation of the product from the immobilized enzyme, which can be reused for extended periods.

Biocatalytic_Workflow reactants Reactant Reservoir (p-Toluidine & Ethylene Oxide in Methanol) pump HPLC Pump reactants->pump reactor Packed-Bed Reactor (Immobilized Lipase) pump->reactor Flow Rate Control product_collection Product Collection reactor->product_collection Product Stream

Caption: Continuous-Flow Biocatalytic Synthesis Workflow

Experimental Protocol: Biocatalytic Synthesis
  • Reactor Preparation: Pack a column with immobilized lipase (e.g., Lipozyme TL IM).

  • Reaction Execution: Prepare a solution of p-toluidine (1.0 eq.) and ethylene oxide (1.0 eq.) in a suitable solvent like methanol.[2] Pump the solution through the packed-bed reactor at a controlled flow rate and temperature (e.g., 35 °C).[2]

  • Product Collection and Analysis: Collect the eluent from the reactor. The product concentration and conversion can be determined by GC or HPLC analysis.

Performance and Comparison

This biocatalytic method can achieve high yields (e.g., up to 92.7% for the reaction of p-toluidine with epichlorohydrin) under very mild conditions.[2] The key advantages are the high selectivity, reduced energy consumption, and the reusability of the biocatalyst, making it an environmentally benign and potentially cost-effective option for large-scale production. The electron-donating methyl group on p-toluidine enhances its reactivity in this system compared to anilines with electron-withdrawing groups.[2]

Section 3: Traditional Catalyzed Reaction Systems

Historically, the ring-opening of epoxides with amines has often been facilitated by catalysts to enhance the reaction rate. These can be broadly categorized into acid-catalyzed and metal-catalyzed systems.

Reaction System Overview
  • Acid Catalysis: Lewis acids (e.g., Zn(ClO₄)₂, LiClO₄) or Brønsted acids can be used to activate the epoxide.

  • Metal Catalysis: Various metal salts and complexes have been employed to promote the reaction.[3]

Underlying Mechanism and Rationale

In an acid-catalyzed mechanism, the acid coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. This generally leads to attack at the more substituted carbon atom. In contrast, under neutral or basic conditions, the reaction follows an Sₙ2 pathway with the nucleophile attacking the less sterically hindered carbon of the epoxide.[4] Metal catalysts can function in a similar way to Lewis acids by coordinating to the epoxide oxygen.

Performance and Comparison

While often effective in promoting the reaction, catalyzed systems have several drawbacks. They can suffer from poor regioselectivity, and the catalysts are often expensive, toxic, or require harsh reaction conditions.[2] The work-up procedure is also more complex due to the need to remove the catalyst. The catalyst-free and biocatalytic methods described above have largely superseded these traditional approaches in many modern applications due to their superior performance and greener profiles.

Comparative Data Summary

ParameterCatalyst-Free Thermal System[1]Biocatalytic Flow System[2]Traditional Catalyzed Systems[3][4]
Catalyst NoneImmobilized LipaseLewis/Brønsted acids, Metal salts
Solvent DMF/H₂OMethanolVarious organic solvents
Temperature 60 °C35 °COften elevated temperatures
Typical Yield >90%~93% (with epichlorohydrin)Variable, often moderate to high
Selectivity High (mono-alkylation)HighVariable, risk of side reactions
Key Advantages Simplicity, no catalyst cost, high atom economyMild conditions, catalyst reusability, greenCan be effective for unreactive substrates
Key Disadvantages Requires specific solvent systemRequires specialized flow equipmentCatalyst cost/toxicity, complex work-up

Conclusion and Future Outlook

The synthesis of 2-[(4-Methylphenyl)amino]ethanol via the ring-opening of epoxides offers a clear illustration of the evolution of synthetic methodologies. While traditional catalyzed systems have their place, the field is decidedly moving towards more sustainable and efficient processes.

  • The catalyst-free thermal system in a DMF/water mixture stands out for its simplicity, high yield, and excellent selectivity, making it a highly attractive option for both laboratory-scale synthesis and industrial production.[1]

  • The biocatalytic flow system represents the cutting-edge of green chemistry, offering mild reaction conditions and a reusable catalyst.[2] As the availability and robustness of immobilized enzymes improve, this approach is likely to become increasingly prevalent.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and sustainability goals. However, the data strongly suggests that for the synthesis of 2-[(4-Methylphenyl)amino]ethanol and its analogs, modern catalyst-free and biocatalytic methods offer significant advantages over traditional catalyzed approaches in terms of efficiency, selectivity, and environmental impact.

References

  • PubChem. Ethanol, 2-(4-methylphenyl)amino-. National Center for Biotechnology Information. [Link]

  • Gao, C., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(18), 4247. [Link]

  • Kumari, A., & Singh, R. K. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-38. [Link]

  • Kumar, R., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 23-28. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Bala, S., et al. (2018). Evolution of Epoxides to Synthesize beta-amino Alcohols. ResearchGate. [Link]

  • Hédouin, R., et al. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 12(9), 1540-1550. [Link]

  • Weaner, J. H., et al. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.
  • Takenaka, S., et al. (2011). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 13(1), 143-148. [Link]

  • Simon, R. C., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(2), 2266-2335. [Link]

  • Kellinger, M. W., & Hansen, K. B. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • Hanson, J. C., et al. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 11, 2373-2379. [Link]

  • Takenaka, S., et al. (2011). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. ResearchGate. [Link]

  • Newman, S. G., & Willis, M. C. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(22), 16349-16395. [Link]

  • Bernardes, G. J. L., et al. (2017). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 22(5), 744. [Link]

  • Sharma, P., et al. (2023). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741-777. [Link]

  • Li, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10, 989703. [Link]

  • Beller, M., et al. (2019). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Link]

  • Van Bever, W. F. M., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Journal of Medicinal Chemistry, 19(11), 1319-1328. [Link]

  • Merola, J. S., et al. (2019). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Catalysts, 9(12), 1039. [Link]

  • Fu, G. C. (2008). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 108(8), 2855-2887. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Mironov, M. A., et al. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. ResearchGate. [Link]

  • S. K. Zhao. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Beller, M., et al. (2017). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. [Link]

  • Anonymous. (n.d.). EXTENDED ABSTRACT. Open Access Journals. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-[(4-Methylphenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating safety protocol for handling 2-[(4-Methylphenyl)amino]ethanol (often referred to as N-Methyl-N-(2-hydroxyethyl)-p-toluidine or Amine Accelerator).

Critical Distinction: While the nomenclature can refer to the secondary amine, industrial applications (dental resins, bone cements, acrylic curing) predominantly utilize the tertiary amine (CAS 2842-44-6) . This guide focuses on the tertiary amine profile, which represents the highest probability of exposure in research and development settings.

ParameterSpecification
Chemical Name 2-[(4-Methylphenyl)amino]ethanol; N-(2-Hydroxyethyl)-N-methyl-p-toluidine
CAS Number 2842-44-6 (Primary Reference)
Physical State Viscous pale yellow liquid or low-melting solid
Primary Hazards Skin Sensitization (Cat 1), Serious Eye Damage (Cat 1), Aquatic Toxicity
Hazard Profile & Risk Assessment

As a Senior Scientist, I must emphasize that compliance is the baseline, not the goal. The goal is data integrity and personnel preservation . Aromatic amines are notorious for "silent" contamination—they permeate surfaces and skin, often leading to sensitization before symptoms appear.

The "Why" Behind the PPE
  • Lipophilicity: The aromatic ring allows this compound to pass through the lipid bilayer of skin cells rapidly.

  • Methemoglobinemia Risk: Like its parent compound p-toluidine, this derivative has the potential to oxidize hemoglobin to methemoglobin, reducing oxygen transport. While less volatile, systemic absorption remains a critical pathway.

  • Sensitization: Once sensitized, a researcher may never be able to work with this class of compounds again. Zero skin contact is the only acceptable standard.

PPE Matrix: The Barrier Strategy

Do not rely on generic "lab safety" rules. Use this specific matrix for amine handling.

A. Hand Protection (Critical Control Point)

Field Insight: Standard nitrile gloves often degrade silently when exposed to aromatic amines. The "tackiness" of this substance means it adheres to gloves, increasing permeation time during doffing.

Contact TypeMaterialMinimum ThicknessStandardProtocol
Incidental (Splash) Nitrile (Industrial Grade)0.11 mm (4 mil)EN 374 / ASTM F739Change immediately upon splash.
Intentional (Handling) Nitrile (Extended Cuff)0.20 mm (8 mil)EN 374 (Type B)Double-glove recommended.[1]
Spill Cleanup Laminate Film (Silver Shield / 4H)Multi-layerEN 374 (Type A)Mandatory for immersion/spills.
B. Eye & Face Protection[2][3][4]
  • Requirement: Chemical Goggles (Indirect Vent).

  • Reasoning: Safety glasses are insufficient. This compound is classified as Eye Dam. 1 (Irreversible Damage). A liquid splash entering the eye can cause corneal opacity.

  • Face Shield: Required only during high-volume pouring (>500 mL) or when heating.

C. Respiratory Protection[2][4]
  • Vapor Pressure: Low (approx. 0.00058 mmHg at 25°C).

  • Guidance: In a functioning fume hood, respiratory PPE is generally not required.

  • Exception: If heating or aerosolizing, use a Half-Face Respirator with Organic Vapor (OV) + P100 cartridges.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the specific task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Liquid Viscous Liquid State->Liquid Solid Waxy Solid State->Solid Risk Exposure Risk? Liquid->Risk Solid->Risk High High: Pouring/Heating Risk->High Open System Low Low: Weighing/Pipetting Risk->Low Closed/Micro Action_High PPE LEVEL 3: Double Nitrile (8mil) + Face Shield + Fume Hood High->Action_High Action_Low PPE LEVEL 1: Single Nitrile (4mil) + Goggles + Lab Coat Low->Action_Low Action_Spill EMERGENCY: Laminate Gloves + Tyvek Suit + Respirator Action_High->Action_Spill Spill Event

Figure 1: Task-based PPE selection logic. Note that spill response requires an escalation to laminate barrier materials.

Operational Protocol: Step-by-Step
Phase 1: Preparation
  • Static Check: This compound can be static-prone if in solid form. Use an antistatic gun or ionizer if weighing powders to prevent dispersal.

  • Surface Barrier: Lay down an absorbent bench coat (plastic side down). This compound is viscous and difficult to remove from porous surfaces.

  • Tool Selection: Use disposable spatulas/pipettes. Do not attempt to wash and reuse glassware for initial transfers—cross-contamination risk is high.

Phase 2: Active Handling
  • The "Honey" Technique: The liquid is viscous. When pipetting, aspirate slowly to prevent air bubbles. Wipe the outside of the pipette tip with a Kimwipe before dispensing to ensure accuracy and prevent drips.

  • Heating: If melting the solid (mp ~50°C), use a water bath, not a hot plate. Direct heat can cause rapid decomposition and fume generation.

Phase 3: Decontamination
  • Solvent Choice: Ethanol or Isopropanol are effective solvents. Water alone is ineffective.

  • Wipe Down: Clean the work area with ethanol-soaked wipes.

  • Glove Removal: Perform "beak method" removal. Do not snap gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & Disposal
Exposure Response Flow

Emergency_Response Exposure EXPOSURE INCIDENT Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Action_Skin 1. Blot excess (do not rub) 2. Wash w/ Soap & Water (15 min) 3. Monitor for Blue Lips (Methemoglobinemia) Skin->Action_Skin Action_Eye 1. Irrigate immediately (15 min) 2. Hold eyelids open 3. Transport to ER (Ophthalmology) Eye->Action_Eye Medical SEEK MEDICAL ATTENTION Bring SDS (CAS 2842-44-6) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response protocol for exposure events.[4][5] Speed of irrigation is critical for eye preservation.

Waste Disposal Strategy
  • Categorization: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do NOT mix with oxidizing agents (peroxides, nitrates) in the waste stream. This compound is often used as a reducing agent/accelerator; mixing with oxidizers in a waste drum can cause exothermic runaway or fire.

  • Container: High-density polyethylene (HDPE) or glass.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 220008, Ethanol, 2-[(4-methylphenyl)amino]-. PubChem. Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-(N-methyl-p-toluidino)ethanol (CAS 2842-44-6). ECHA.[6] Retrieved February 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. United States Department of Labor. Retrieved February 2, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylphenyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylphenyl)amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.